molecular formula C11H13ClO2 B165054 2-(4-Chlorophenyl)-3-methylbutanoic acid CAS No. 2012-74-0

2-(4-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B165054
CAS No.: 2012-74-0
M. Wt: 212.67 g/mol
InChI Key: VTJMSIIXXKNIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-methylbutyric acid is a monocarboxylic acid consisting of isovaleric acid having a 4-chlorophenyl group at the 2-position. It is a monocarboxylic acid and a member of monochlorobenzenes. It derives from an isovaleric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMSIIXXKNIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883537
Record name Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-74-0
Record name 2-(4-Chlorophenyl)-3-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-chloro-.alpha.-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The guide details two primary synthesis pathways, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the α-alkylation of 4-chlorophenylacetic acid. This guide explores two effective methods for this transformation: direct alkylation using a strong base in an organic solvent and a phase-transfer catalysis (PTC) approach, which offers potential advantages in terms of reaction conditions and environmental impact.

Pathway 1: Direct Alkylation

This classical approach involves the deprotonation of 4-chlorophenylacetic acid using a strong base, followed by nucleophilic attack on an isopropyl halide. A common and effective method utilizes a dispersion of fine potassium hydroxide in xylene.

Reaction Scheme:

1. Preparation of Fine Potassium Hydroxide Dispersion in Xylene:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add commercial potassium hydroxide pellets.

  • Add anhydrous xylene to the flask.

  • Heat the mixture to the boiling point of xylene while stirring vigorously to create a fine dispersion of molten potassium hydroxide.

  • Cool the mixture rapidly in an ice bath with continued vigorous stirring to obtain a fine suspension of potassium hydroxide particles. For optimal results, a particle size of less than 100 μm is desirable.[1]

2. Alkylation Reaction:

  • To the freshly prepared dispersion of fine potassium hydroxide (0.33 mol) in xylene, add a solution of 4-chlorophenylacetic acid (0.20 mol) in xylene.

  • To this mixture, add a solution of isopropyl chloride (0.22 mol) in xylene dropwise over approximately 10 minutes.[1]

  • Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 50 minutes.[1]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 ml of water.[1]

  • Separate the aqueous and organic layers in a separatory funnel.

  • Concentrate the organic layer under reduced pressure to remove the xylene.

  • The crude product is then purified by reduced pressure distillation to yield α-isopropyl-4-chlorophenylacetic acid.[1]

ParameterValueReference
Yield 91%[1]
Melting Point 88-89 °C[1]

G 4-Chlorophenylacetic Acid 4-Chlorophenylacetic Acid Reaction Mixture Reaction Mixture 4-Chlorophenylacetic Acid->Reaction Mixture Isopropyl Chloride Isopropyl Chloride Isopropyl Chloride->Reaction Mixture KOH / Xylene KOH / Xylene KOH / Xylene->Reaction Mixture Water Quench Water Quench Reaction Mixture->Water Quench Phase Separation Phase Separation Water Quench->Phase Separation Concentration Concentration Phase Separation->Concentration Distillation Distillation Concentration->Distillation This compound This compound Distillation->this compound

Pathway 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more efficient alternative to direct alkylation in a homogenous organic solvent. This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the deprotonated carboxylate from an aqueous or solid phase into an organic phase where the alkylation reaction occurs. This approach can often be performed at lower temperatures and with less hazardous reagents.

Reaction Scheme:

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenylacetic acid (1.0 eq), an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Add an aqueous solution of a base, such as 50% sodium hydroxide or potassium carbonate.

2. Alkylation:

  • To the vigorously stirred biphasic mixture, add isopropyl bromide (1.2 eq).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete (monitoring by TLC or GC is recommended).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValueNotes
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Other quaternary ammonium salts can also be effective.
Base 50% aq. NaOH or K₂CO₃The choice of base can influence the reaction rate and yield.
Solvent Toluene or DichloromethaneThe choice of solvent can affect the efficiency of the phase transfer.
Yield Typically high (can exceed 90%)Varies depending on specific conditions.

G cluster_org Organic Phase cluster_aq Aqueous Phase 4-Chlorophenylacetic Acid 4-Chlorophenylacetic Acid Anion_aq [Cl-C₆H₄-CH-COO⁻ Na⁺] 4-Chlorophenylacetic Acid->Anion_aq Deprotonation Isopropyl Bromide Isopropyl Bromide Product_org This compound Isopropyl Bromide->Product_org PTC [Q⁺X⁻] Anion_org [Cl-C₆H₄-CH-COO⁻ Q⁺] PTC->Anion_org Anion_org->Product_org Alkylation Base NaOH Base->Anion_aq Anion_aq->Anion_org Phase Transfer

Characterization Data of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectral data for this compound.

PropertyData
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Melting Point 87-91 °C[1]
Boiling Point 318.7 ± 17.0 °C (Predicted)[1]
¹H NMR (CDCl₃, δ) Expected peaks: ~0.8-1.2 (m, 6H, -CH(CH₃)₂), ~2.0-2.5 (m, 1H, -CH(CH₃)₂), ~3.4 (d, 1H, α-H), ~7.2-7.4 (m, 4H, Ar-H), ~10.0-12.0 (br s, 1H, -COOH).
¹³C NMR (CDCl₃, δ) Expected peaks: ~20-22 (-CH(CH₃)₂), ~33 (-CH(CH₃)₂), ~58 (α-C), ~128-135 (Ar-C), ~178 (-COOH).
IR (KBr, cm⁻¹) Expected peaks: ~2500-3300 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch of carboxylic acid), ~1600, 1490 (C=C stretch of aromatic ring), ~820 (p-substituted benzene).
Mass Spectrum (m/z) Expected peaks: 212/214 (M⁺, due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of -COOH, -CH(CH₃)₂, and the chlorophenyl group.

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The direct alkylation method is a well-established procedure, while the phase-transfer catalysis approach presents a modern, efficient, and potentially more environmentally benign alternative. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. Careful execution of these procedures and thorough characterization of the final product are essential for ensuring high purity and yield.

References

In-depth Technical Guide: The Mechanism of Action of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as CPIA (Chlorophenyl-isovaleric acid), is a primary metabolite of the synthetic pyrethroid insecticide esfenvalerate. While the neurotoxic mechanism of the parent compound is well-characterized, the direct mechanism of action of CPIA remains largely undefined. This technical guide synthesizes the current understanding of CPIA, focusing on its formation, metabolic fate, and known biological effects. Available data suggests that CPIA does not share the same primary mechanism of action as its parent compound concerning gap junctional intercellular communication. However, a key area of toxicological concern involves its further metabolism into a cholesterol ester, which has been linked to specific pathological changes. This document provides a comprehensive overview of the existing literature, details experimental protocols from key studies, and presents quantitative data to inform future research and drug development efforts.

Introduction

This compound (CPIA) is a significant breakdown product of esfenvalerate, a widely used Type II pyrethroid insecticide.[1][2] Esfenvalerate exerts its insecticidal and neurotoxic effects by persistently activating voltage-gated sodium channels in neuronal membranes, leading to repetitive firing and eventual paralysis.[3][4][5] The metabolism of esfenvalerate in mammals and other organisms primarily involves the cleavage of its ester bond, yielding CPIA and 3-phenoxybenzoic acid. While the toxicological profile of esfenvalerate is well-documented, the biological activity and specific cellular targets of its metabolite, CPIA, are less understood. This guide aims to collate and present the available technical information regarding the mechanism of action of this compound.

Formation and Metabolism

The primary pathway for the formation of this compound is through the enzymatic hydrolysis of the ester linkage in esfenvalerate. This metabolic process is catalyzed by carboxylesterases found in various tissues, including the liver and blood serum.[6]

Metabolic Pathway of Esfenvalerate to CPIA

Esfenvalerate Esfenvalerate Hydrolysis Hydrolysis Esfenvalerate->Hydrolysis CPIA 2-(4-Chlorophenyl)-3- methylbutanoic acid (CPIA) PBA 3-Phenoxybenzoic acid Enzyme Carboxylesterases Enzyme->Hydrolysis Hydrolysis->CPIA Hydrolysis->PBA

Caption: Metabolic breakdown of esfenvalerate into its primary metabolites.

Once formed, CPIA can undergo further metabolic transformations. A significant metabolic pathway is the esterification of CPIA with cholesterol to form a CPIA-cholesterol ester.[1][2] This reaction is particularly efficient in the tissues of mice, with the kidney, brain, and spleen showing the highest rates of formation.[1]

Known Biological Effects and Mechanism of Action

Direct research into the mechanism of action of this compound is limited. However, key studies have provided insights into its biological activity, or lack thereof, in specific cellular processes.

Effect on Gap Junctional Intercellular Communication (GJIC)

A pivotal study investigated the effect of CPIA on gap junctional intercellular communication (GJIC), a process known to be disrupted by its parent compounds, fenvalerate and esfenvalerate. The study found that, unlike the parent pyrethroids, CPIA did not inhibit GJIC in Balb/c3T3 cells, even at cytotoxic concentrations.[2] This finding strongly suggests that the mechanism of action of CPIA is distinct from that of esfenvalerate in this regard.

Experimental Workflow for GJIC Assay

cluster_0 Cell Culture and Treatment cluster_1 Dye Injection and Analysis A Balb/c3T3 cells cultured B Exposed to CPIA, Esfenvalerate, or control A->B C Lucifer Yellow dye microinjected into single cells B->C D Incubation to allow dye transfer C->D E Fluorescence microscopy to count dye-transferred cells D->E

Caption: Workflow for assessing gap junctional intercellular communication.

Role of CPIA-Cholesterol Ester in Toxicity

While CPIA itself may not disrupt GJIC, its metabolite, the CPIA-cholesterol ester, has been implicated as a causative agent for microgranulomatous changes observed following the administration of fenvalerate.[2] The formation of these cholesterol esters appears to be a critical step in the manifestation of this specific toxicological outcome. The mechanism by which the CPIA-cholesterol ester induces these pathological changes is not yet fully understood and warrants further investigation.

Hypothesized Pathway of CPIA-Induced Toxicity

CPIA 2-(4-Chlorophenyl)-3- methylbutanoic acid (CPIA) Esterification Esterification (e.g., in kidney, brain, spleen) CPIA->Esterification Cholesterol Cholesterol Cholesterol->Esterification CPIA_Chol CPIA-Cholesterol Ester Esterification->CPIA_Chol Toxicity Microgranulomatous Changes CPIA_Chol->Toxicity

Caption: Postulated pathway from CPIA to observed tissue pathology.

Quantitative Data

Currently, there is a scarcity of quantitative data, such as IC50 or binding affinity values, for the direct interaction of this compound with specific molecular targets. The available data primarily relates to its lack of effect on GJIC.

Table 1: Effect of CPIA on Gap Junctional Intercellular Communication

CompoundConcentration Range TestedEffect on GJIC in Balb/c3T3 cellsReference
This compound (CPIA)Up to cytotoxic concentrationsNo inhibition[2]
EsfenvalerateNon-cytotoxic concentrationsInhibition[2]
FenvalerateNon-cytotoxic concentrationsInhibition[2]

Experimental Protocols

Gap Junctional Intercellular Communication (GJIC) Assay (Dye-Transfer Assay)

This protocol is based on the methodology described by Tateno et al. (1995).[2]

  • Cell Culture: Balb/c3T3 cells are cultured to confluency in a suitable growth medium.

  • Treatment: The confluent cell monolayers are treated with various concentrations of this compound, a positive control (e.g., esfenvalerate), and a vehicle control for a specified period (e.g., 24 hours).

  • Microinjection: A single cell within a defined field of view is microinjected with a fluorescent dye that can pass through gap junctions, such as Lucifer Yellow CH.

  • Incubation: The cells are incubated for a short period (e.g., 10 minutes) to allow for the transfer of the dye to adjacent, coupled cells.

  • Quantification: The number of fluorescent cells surrounding the injected cell is counted using fluorescence microscopy. A decrease in the number of dye-coupled cells in treated cultures compared to controls indicates an inhibition of GJIC.

Discussion and Future Directions

The current body of evidence indicates that this compound does not act as a direct neurotoxicant in the same manner as its parent compound, esfenvalerate, particularly concerning the disruption of gap junctional intercellular communication. The primary toxicological concern identified in the literature is linked to its metabolic conversion to a cholesterol ester, which is associated with the formation of microgranulomas.

Future research should focus on elucidating the mechanism by which the CPIA-cholesterol ester induces these pathological changes. Key areas for investigation include:

  • Identifying the cellular and molecular targets of the CPIA-cholesterol ester.

  • Investigating the inflammatory and immune responses triggered by the accumulation of this metabolite in tissues.

  • Conducting in vitro and in vivo studies to determine if CPIA exhibits other, as-yet-unidentified biological activities, particularly at concentrations relevant to human exposure scenarios.

  • Exploring potential neurotoxic effects of CPIA, given that it is formed in the brain, even though it does not appear to affect GJIC.

A deeper understanding of the biological fate and activity of this compound is crucial for a comprehensive risk assessment of esfenvalerate and for the development of potential therapeutic strategies to mitigate any adverse effects.

Conclusion

References

An In-Depth Technical Guide on the Biological Activity of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as CPIA (4-chloro-phenyl-isovaleric acid), is a primary metabolite of the synthetic pyrethroid insecticide fenvalerate. While the biological activity of fenvalerate is well-documented, specific and comprehensive data on the independent biological effects of CPIA are limited in publicly available scientific literature. This technical guide provides a consolidated overview of the known information regarding CPIA, including its physicochemical properties and toxicological context as a metabolite. Furthermore, this guide outlines detailed experimental protocols for assessing potential biological activities, such as acetylcholinesterase inhibition and cytotoxicity, which are pertinent to drug development and toxicology. In the absence of direct quantitative data for CPIA, this document serves as a foundational resource for researchers aiming to investigate its biological profile.

Introduction

This compound (CPIA) is a carboxylic acid derivative that emerges from the metabolic breakdown of fenvalerate, a broad-spectrum insecticide.[1][2] The study of pesticide metabolites is crucial for understanding their potential long-term environmental and health impacts. While some studies have alluded to the potential for metabolites of pyrethroids to exhibit biological activity, dedicated research on CPIA is not extensive. One area of potential interest, suggested by the structural class of related compounds, is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system.[3] Additionally, given its structural similarity to isovaleric acid, its potential to interfere with metabolic pathways involving this short-chain fatty acid warrants investigation. This guide aims to provide a comprehensive resource for researchers by detailing relevant experimental methodologies to explore these potential activities and by presenting the available information in a structured format.

Physicochemical and Toxicological Profile

PropertyThis compound (CPIA)Fenvalerate (Parent Compound)
CAS Number 2012-74-051630-58-1
Molecular Formula C₁₁H₁₃ClO₂C₂₅H₂₂ClNO₃
Molecular Weight 212.67 g/mol 419.9 g/mol
Melting Point 87-91 °CNot Applicable (viscous liquid)
Boiling Point 318.7±17.0 °CNot Applicable
Solubility Chloroform (slightly), DMSO (Slightly)Soluble in organic solvents like acetone, xylene, and hexane
Acute Oral LD₅₀ (Rat) Data not available82 to >3200 mg/kg (vehicle dependent)[4]
Dermal LD₅₀ (Rabbit) Data not available>5000 mg/kg
Inhalation LC₅₀ (Rat) Data not available>101 mg/m³ (4 h)
Carcinogenicity Data not availableNot carcinogenic to mice or rats in long-term feeding studies.[4]
Mutagenicity Data not availableNo mutagenic or chromosome-damaging activity in several in vitro and in vivo assays.[4]

Potential Biological Activities and Experimental Protocols

Based on preliminary suggestions in the literature and the structural characteristics of CPIA, two potential biological activities are of primary interest for investigation: acetylcholinesterase inhibition and effects on cell viability (cytotoxicity).

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key mechanism for many insecticides and is also a therapeutic target for neurodegenerative diseases like Alzheimer's.[3] While direct evidence for AChE inhibition by CPIA is lacking, its potential to interact with this enzyme can be investigated using established methods.

This colorimetric assay is a widely used method to screen for AChE inhibitors. The principle involves the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a fresh stock solution of ATCI (10 mM) in deionized water.

    • Prepare a stock solution of the test compound (CPIA) and positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.

  • Assay in 96-well plate:

    • Add 25 µL of different concentrations of the test compound or positive control to the wells.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well (except for the blank).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound is a fundamental step in drug development and toxicological assessment. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human neuronal cell line (e.g., SH-SY5Y) or other relevant cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (this compound)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare different concentrations of the test compound and positive control in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control at various concentrations.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Workflows

While specific signaling pathways for this compound have not been elucidated, we can visualize the general cholinergic signaling pathway that would be affected by an acetylcholinesterase inhibitor and a hypothetical experimental workflow to investigate the biological activity of CPIA.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release Action_Potential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_channel Opens Ca_ion Ca_channel->Ca_ion Influx Ca_ion->ACh_vesicle Triggers Exocytosis AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (nAChR/mAChR) ACh_synapse->AChR Binds Choline_reuptake Choline Transporter AChE->Choline_reuptake Choline Choline_reuptake->Choline CPIA This compound (Hypothetical Inhibitor) CPIA->AChE Inhibits (Hypothetical) Signal_Transduction Signal Transduction AChR->Signal_Transduction Response Cellular Response Signal_Transduction->Response

Caption: Hypothetical Cholinergic Signaling Pathway and the Potential Role of this compound as an Acetylcholinesterase Inhibitor.

Experimental_Workflow Start Start: Investigate Biological Activity of CPIA Compound_Prep Compound Preparation: This compound (CPIA) Start->Compound_Prep In_Vitro_Assays In Vitro Biological Assays Compound_Prep->In_Vitro_Assays AChE_Assay Acetylcholinesterase Inhibition Assay In_Vitro_Assays->AChE_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Neuronal Cells) In_Vitro_Assays->Cytotoxicity_Assay Isovaleric_Acid_Assay Inhibition of Isovaleric Acid Production Assay (Microbial Culture) In_Vitro_Assays->Isovaleric_Acid_Assay IC50_AChE Determine IC₅₀ for AChE Inhibition AChE_Assay->IC50_AChE IC50_Cyto Determine IC₅₀ for Cytotoxicity Cytotoxicity_Assay->IC50_Cyto Quantify_IVA Quantify Isovaleric Acid Levels Isovaleric_Acid_Assay->Quantify_IVA Data_Analysis Data Analysis Report Report Findings: Biological Activity Profile of CPIA Data_Analysis->Report IC50_AChE->Data_Analysis IC50_Cyto->Data_Analysis Quantify_IVA->Data_Analysis End End Report->End

Caption: A Proposed Experimental Workflow for the Investigation of the Biological Activity of this compound.

MTT_Assay_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Dehydrogenase Mitochondrial Dehydrogenase Mitochondrion->Dehydrogenase Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondrion Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Quantification

Caption: Principle of the MTT Assay for Determining Cell Viability.

Conclusion

This compound (CPIA) represents a significant metabolite of the widely used insecticide fenvalerate. Despite its prevalence as a metabolic byproduct, there is a notable gap in the scientific literature regarding its intrinsic biological activities. This technical guide has synthesized the available physicochemical and contextual toxicological information for CPIA. More importantly, it provides detailed, actionable experimental protocols for researchers to investigate its potential as an acetylcholinesterase inhibitor and its cytotoxic effects. The provided workflow and signaling pathway diagrams offer a conceptual framework for initiating such studies. Further research into the biological activities of CPIA is warranted to fully understand its potential effects on biological systems and to contribute to a more comprehensive risk assessment of its parent compound, fenvalerate. The methodologies outlined herein provide a solid foundation for such future investigations.

References

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-3-methylbutanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-3-methylbutanoic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound and Its Significance

This compound is a carboxylic acid derivative featuring a chlorophenyl group, which is a common moiety in many biologically active compounds. The structural backbone of this acid has been explored for the development of various therapeutic agents. A prominent analog is Valsartan, a potent angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1] The core structure's versatility allows for the synthesis of a wide range of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Synthesis of this compound and Its Derivatives

A general synthetic route to this compound involves the alkylation of 4-chlorophenylacetic acid. A detailed experimental protocol is provided below.

General Synthesis Protocol

Reaction: Alkylation of 4-Chlorophenylacetic Acid

Materials:

  • 4-Chlorophenylacetic acid

  • 2-Chloropropane (Isopropyl chloride)

  • Potassium hydroxide

  • Xylene

  • Water

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A dispersion of finely powdered potassium hydroxide in xylene is prepared.

  • A solution of 4-chlorophenylacetic acid in xylene is added to the potassium hydroxide suspension.

  • 2-Chloropropane is then added dropwise to the reaction mixture.

  • The mixture is heated and stirred for a specified period to allow the reaction to proceed.

  • After completion, the reaction is quenched with water.

  • The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

  • The crude product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the quantitative data for some of these analogs.

Anticancer Activity

The antiproliferative effects of various derivatives have been evaluated against different cancer cell lines using the MTT assay.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
Les-3331 4-Thiazolidinone derivativeMCF-7 (Breast)Not specified[2]
MDA-MB-231 (Breast)Not specified[2]
Compound 5e Thiazolidinone-furan conjugateLeukemia cell line 1Moderate to Strong[3]
Compound 5f Thiazolidinone-furan conjugateLeukemia cell line 2Moderate to Strong[3]
Compound 3i Vanillidene Meldrum's acid derivativeHeLa (Cervical)15.7[4]
A549 (Lung)21.8[4]
LS174 (Colon)30.5[4]
Anti-inflammatory Activity

The anti-inflammatory potential of analogs has been assessed in vivo.

Compound IDDerivative ClassAnimal ModelDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound 3f Pyrrole derivativeCarrageenan-induced paw edema in rats20Significant reduction at 2h (p=0.001)[5][6]
10, 20, 40 (14 days)Significant inhibition (p<0.001)[5][6]
Enzyme Inhibition

Certain derivatives have shown inhibitory activity against various enzymes.

Compound IDDerivative ClassEnzymeIC50 (µM)Reference
Valsartan Analog (AV2) Ester derivativeUreasePotent Inhibition[7]
Valsartan Analog (AV5) Ester derivativeUreaseModerate Inhibition[7]

Experimental Protocols for Key Assays

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a decrease in absorbance.

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the test sample to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Urease Inhibition Assay

Principle: The inhibitory effect on the urease enzyme is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia is quantified using the Berthelot method, where it reacts with phenol and hypochlorite to form a colored indophenol complex.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding a urea solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Color Development: Stop the reaction and add phenol and hypochlorite reagents to develop the color.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 630 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

A key analog, Valsartan, functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. This mechanism is central to its antihypertensive effect.

Angiotensin II Receptor Blockade Pathway

The following diagram illustrates the signaling pathway affected by Valsartan.

Valsartan_Mechanism cluster_Target Target Receptor and Downstream Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Valsartan Valsartan Valsartan->AT1R Blocks

References

An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-methylbutyric Acid (CAS Number: 2012-74-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially, a point of clarification is necessary regarding the compound associated with CAS number 2012-74-0. Some databases erroneously link this number to 2-Amino-5-bromo-4-methylpyridine. However, extensive verification confirms that CAS number 2012-74-0 is authoritatively assigned to 2-(4-Chlorophenyl)-3-methylbutyric acid . This technical guide will focus exclusively on the properties, structure, synthesis, and biological relevance of this compound.

2-(4-Chlorophenyl)-3-methylbutyric acid, also known as fenvaleric acid, is a carboxylic acid derivative. It is a crucial intermediate in the synthesis of fenvalerate, a broad-spectrum synthetic pyrethroid insecticide.[1] Furthermore, it is a significant metabolite of fenvalerate and its active isomer, esfenvalerate, formed through ester hydrolysis in biological systems and the environment.[1] Understanding the properties and biological interactions of this metabolite is essential for comprehensive toxicological and environmental impact assessments of fenvalerate-based pesticides.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)-3-methylbutyric acid features a chlorophenyl group and an isopropyl group attached to the alpha-carbon of a butyric acid backbone.

Synonyms: 4-Chloro-α-(1-methylethyl)benzeneacetic acid, 2-(p-Chlorophenyl)-3-methylbutyric acid, α-(p-Chlorophenyl)isovaleric acid, Fenvalerate free acid metabolite, CPIA.[2][3]

Quantitative Physicochemical Data
PropertyValueReference(s)
Molecular Formula C11H13ClO2[4][5]
Molecular Weight 212.67 g/mol [4][5]
Melting Point 87-91 °C[2]
Boiling Point 318.7 °C (Predicted)[2]
Density 1.184 g/cm³ (Predicted)[2]
Flash Point >230 °F[2]
pKa 4.13 (Predicted)[2]
Solubility Slightly soluble in chloroform and DMSO[2]

Experimental Protocols

Synthesis of 2-(4-Chlorophenyl)-3-methylbutyric acid

Two primary synthetic routes are documented for the laboratory-scale and industrial production of 2-(4-Chlorophenyl)-3-methylbutyric acid.

Method 1: Alkylation of 4-Chlorophenylacetic acid

This method involves the alkylation of 4-chlorophenylacetic acid with an isopropyl halide.

  • Reactants: 4-Chlorophenylacetic acid, isopropyl chloride, potassium hydroxide.

  • Solvent: Xylene.

  • Procedure: A dispersion of finely powdered potassium hydroxide in xylene is prepared. A solution of 4-chlorophenylacetic acid and isopropyl chloride in xylene is then added dropwise to the potassium hydroxide suspension. The reaction mixture is heated to 70-80°C for approximately 50 minutes.

  • Work-up and Purification: After cooling, water is added, and the aqueous and organic layers are separated. The organic layer is concentrated to remove xylene, and the crude product is purified by reduced pressure distillation.

Method 2: Hydrolysis of 3-Methyl-2-(4-chlorophenyl)butyronitrile

This industrial-scale synthesis involves a multi-step process starting from p-chlorotoluene.

  • Starting Material: p-Chlorotoluene.

  • Intermediates: p-Chlorobenzyl chloride, p-chlorophenylacetonitrile, 3-methyl-2-(4-chlorophenyl)butyronitrile.

  • Final Step - Hydrolysis: 3-Methyl-2-(4-chlorophenyl)butyronitrile is added to 65% sulfuric acid and refluxed at 143-145°C for 6 hours.

  • Work-up and Purification: The reaction mixture is cooled and extracted with toluene. The toluene layer is then extracted with a 10% sodium hydroxide solution. The aqueous layer is acidified with hydrochloric acid to a pH of 1, leading to the precipitation of the product. The product is then extracted with toluene, washed with brine, and the solvent is removed to yield the final product.[1]

G cluster_0 Synthesis Workflow p-Chlorotoluene p-Chlorotoluene p-Chlorobenzyl chloride p-Chlorobenzyl chloride p-Chlorotoluene->p-Chlorobenzyl chloride Side-chain chlorination p-Chlorophenylacetonitrile p-Chlorophenylacetonitrile p-Chlorobenzyl chloride->p-Chlorophenylacetonitrile Reaction with NaCN 3-Methyl-2-(4-chlorophenyl)butyronitrile 3-Methyl-2-(4-chlorophenyl)butyronitrile p-Chlorophenylacetonitrile->3-Methyl-2-(4-chlorophenyl)butyronitrile Reaction with isopropyl halide 2-(4-Chlorophenyl)-3-methylbutyric acid 2-(4-Chlorophenyl)-3-methylbutyric acid 3-Methyl-2-(4-chlorophenyl)butyronitrile->2-(4-Chlorophenyl)-3-methylbutyric acid Acid hydrolysis

A simplified workflow for the synthesis of 2-(4-Chlorophenyl)-3-methylbutyric acid.
Analytical and Purification Methods

Purification:

  • Recrystallization: While specific solvent systems are not detailed in the reviewed literature, based on its polarity, recrystallization from a non-polar solvent such as hexane or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate, is a viable purification strategy.

  • Distillation: For larger quantities, reduced pressure distillation can be employed for purification, as indicated in the synthesis protocols.[2]

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of 2-(4-Chlorophenyl)-3-methylbutyric acid. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point. Detection can be achieved using a UV detector at a wavelength around 230 nm.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required. The resulting ester can then be analyzed by GC-MS for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural confirmation of the compound. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the alpha-carbon, the isopropyl methyl protons, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid, as well as a strong absorption for the C=O stretch.

Biological Activity and Signaling Pathways

The primary biological relevance of 2-(4-Chlorophenyl)-3-methylbutyric acid stems from its role as a major metabolite of the pyrethroid insecticide fenvalerate.

Role in Fenvalerate Metabolism

Fenvalerate is a neurotoxin that acts by keeping sodium channels in nerve cells open for an extended period, leading to hyperexcitation and eventual paralysis of the insect. In mammals and other organisms, fenvalerate is metabolized through several pathways, with ester hydrolysis being a major route of detoxification. This hydrolysis cleaves the ester bond, yielding 2-(4-Chlorophenyl)-3-methylbutyric acid and 3-phenoxybenzyl alcohol derivatives.

G cluster_1 Fenvalerate Metabolic Pathway Fenvalerate Fenvalerate 2-(4-Chlorophenyl)-3-methylbutyric acid 2-(4-Chlorophenyl)-3-methylbutyric acid Fenvalerate->2-(4-Chlorophenyl)-3-methylbutyric acid Ester Hydrolysis 3-Phenoxybenzyl alcohol derivatives 3-Phenoxybenzyl alcohol derivatives Fenvalerate->3-Phenoxybenzyl alcohol derivatives Ester Hydrolysis Further Conjugation and Excretion Further Conjugation and Excretion 2-(4-Chlorophenyl)-3-methylbutyric acid->Further Conjugation and Excretion Metabolism 3-Phenoxybenzyl alcohol derivatives->Further Conjugation and Excretion Metabolism

Simplified metabolic pathway of Fenvalerate highlighting the formation of 2-(4-Chlorophenyl)-3-methylbutyric acid.
Direct Biological Effects

While most research has focused on the parent compound, fenvalerate, there is evidence to suggest that 2-(4-Chlorophenyl)-3-methylbutyric acid itself is not biologically inert. A study investigating the effects of fenvalerate and its metabolites on intercellular communication found that both fenvalerate and 2-(4-chlorophenyl)isovaleric acid (an alternative name for the same compound) inhibited gap-junctional intercellular communication in Chinese hamster V79 cells at non-cytotoxic concentrations.[7] This suggests that the metabolite may contribute to the overall toxicological profile of fenvalerate by disrupting cellular communication pathways.

Applications in Research and Development

The primary application of 2-(4-Chlorophenyl)-3-methylbutyric acid is as a key building block in the agrochemical industry for the synthesis of fenvalerate and esfenvalerate.[1] It also serves as a reference standard in analytical chemistry for the detection and quantification of fenvalerate degradation products in environmental and biological samples. Its demonstrated effect on gap-junctional communication could also make it a tool compound for studying this particular biological process.

Safety Information

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-(4-Chlorophenyl)-3-methylbutyric acid (CAS 2012-74-0) is a compound of significant interest in the fields of agrochemistry, toxicology, and environmental science. As a pivotal intermediate in the production of fenvalerate and a primary metabolite, a thorough understanding of its chemical properties, synthesis, and biological activity is crucial for professionals in these areas. While its biological effects are less studied than its parent compound, emerging evidence suggests it may possess intrinsic bioactivity, warranting further investigation. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and developers.

References

Spectroscopic Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Chemical Structure and Properties

Structure:

IUPAC Name: 2-(4-Chlorophenyl)-3-methylbutanoic acid Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol CAS Number: 2012-74-0

Spectroscopic Data

A complete set of experimentally verified spectroscopic data (NMR, IR, and MS) for this compound is not consistently available across scientific literature and databases. The following tables summarize the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally obtained ¹H or ¹³C NMR data for this compound could be located in the searched resources. The characterization of this molecule would typically involve the following predicted signals:

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~7.3Multiplet4HAromatic protons (C₆H₄)
~3.5Doublet1HMethine proton (-CH-) adjacent to aryl group
~2.4Multiplet1HMethine proton (-CH-) of isopropyl group
~0.9-1.1Doublet of doublets6HMethyl protons (-CH₃) of isopropyl group

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~175-180Carboxylic acid carbon (-COOH)
~135-140Aromatic carbon attached to the alkyl chain
~132-135Aromatic carbon attached to chlorine
~128-130Aromatic carbons (ortho and meta to chlorine)
~55-60Methine carbon (-CH-) adjacent to aryl group
~30-35Methine carbon (-CH-) of isopropyl group
~18-22Methyl carbons (-CH₃) of isopropyl group

Note: The predicted values are for illustrative purposes and actual experimental values may vary.

Infrared (IR) Spectroscopy

An experimental Infrared (IR) spectrum for 2-(p-Chlorophenyl)-3-methylbutyric acid is available from the NIST WebBook.

Table 3: Experimental IR Data for this compound

Wavenumber (cm⁻¹)Interpretation
2500-3300O-H stretch (broad, characteristic of carboxylic acid)
~2960C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1490C=C stretch (aromatic ring)
~1090C-Cl stretch
Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. Mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioInterpretation
212/214[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
167/169[M - COOH]⁺
141/143[C₈H₇Cl]⁺
125[C₇H₄Cl]⁺

Note: The predicted values are for illustrative purposes and actual fragmentation will depend on the ionization method.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available. The following are generalized procedures.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Technical Report Generation Data_Analysis->Reporting

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(4-Chlorophenyl)-3-methylbutanoic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining the thermodynamic solubility of the compound. This guide is intended to support research, drug development, and formulation activities.

Introduction

This compound, a derivative of valeric acid, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvent systems is a critical first step in experimental design, enabling appropriate solvent selection for synthesis, purification, formulation, and analytical method development.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility characteristics in a few common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]

Note: "Slightly soluble" is a qualitative term and indicates that the compound does not dissolve to a significant extent in these solvents under standard conditions. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol that can be adapted for measuring the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

  • Sample Preparation for Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the solubility of the compound in the respective solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for quantifying the concentration of dissolved this compound.

  • Column: A C18 reversed-phase column is a common and suitable choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized to achieve good peak shape and separation.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent cap_vial Cap vial add_solvent->cap_vial shake Agitate at constant temperature (24-72h) cap_vial->shake check_eq Sample and analyze to confirm equilibrium shake->check_eq check_eq->shake Not at equilibrium settle Allow solid to settle check_eq->settle Equilibrium reached filter_sample Withdraw and filter supernatant settle->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Shake-Flask Solubility Determination Workflow.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination. The presented shake-flask method, coupled with a suitable analytical technique like HPLC, will enable researchers to accurately determine the solubility of this compound in various solvents, thereby facilitating its use in a wide range of scientific applications.

References

Unraveling the Biological Profile of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: An Investigative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2-(4-Chlorophenyl)-3-methylbutanoic acid, a molecule identified primarily as a metabolite of the pyrethroid insecticide esfenvalerate, currently lacks defined therapeutic targets in publicly available scientific literature. This technical overview consolidates the existing knowledge surrounding this compound, focusing on its identity, the biological activity of its parent compound, and the absence of specific therapeutic research, to guide future investigative efforts by researchers, scientists, and drug development professionals.

Compound Identification and Context

This compound, also known by the acronym CPIA (Chlorophenyl-isovaleric acid), is a recognized chemical transformation product[1]. It is most notably formed in soil, plants, and mammals following exposure to esfenvalerate, a potent insecticide[2]. While its chemical structure is well-characterized, its own biological activity and potential therapeutic applications remain largely unexplored.

The Parent Compound: Esfenvalerate's Mechanism of Action

To infer potential, albeit indirect, biological interactions of this compound, it is crucial to understand the pharmacology of its parent compound, esfenvalerate.

Esfenvalerate is a type II pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels in nerve cell membranes. This interaction disrupts the normal function of the nervous system in insects, leading to paralysis and death. While highly toxic to insects, its acute toxicity in mammals is lower due to differences in sodium channel sensitivity and more efficient metabolic degradation.

The primary mechanism of esfenvalerate's toxicity is the prolongation of the open state of sodium channels, leading to hyperactivity of the nervous system.

Current Status of Therapeutic Target Identification for this compound

A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of the specific molecular targets of this compound. To date, no dedicated studies have been published that identify or characterize its direct interactions with any biological macromolecules in a therapeutic context. The compound is predominantly referenced in the context of toxicology and environmental science as a breakdown product of esfenvalerate.

Quantitative Data

There is currently no publicly available quantitative data, such as IC50 or Ki values, to summarize in a tabular format regarding the therapeutic efficacy or potency of this compound on any potential biological target.

Experimental Protocols

Detailed experimental protocols for key experiments to elucidate the therapeutic targets of this compound are not available, as no such studies have been published. Future research in this area would necessitate the development and application of various screening and validation assays.

A hypothetical experimental workflow for the initial screening of potential therapeutic targets is outlined below.

Experimental_Workflow cluster_screening Target Screening cluster_validation Hit Validation & Target Deconvolution cluster_preclinical Preclinical Evaluation Compound 2-(4-Chlorophenyl)-3- methylbutanoic acid HTS High-Throughput Screening (e.g., cell-based assays, enzymatic assays) Compound->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Target_Binding Target Binding Assays (e.g., SPR, ITC) Dose_Response->Target_Binding Mechanism_Studies Mechanism of Action Studies Target_Binding->Mechanism_Studies In_Vivo In Vivo Efficacy Models Mechanism_Studies->In_Vivo Tox_Studies Toxicology Studies In_Vivo->Tox_Studies

A potential workflow for identifying therapeutic targets.

Signaling Pathways

As no specific therapeutic targets have been identified, there are no established signaling pathways modulated by this compound to visualize.

Future Directions and Conclusion

The absence of defined therapeutic targets for this compound presents both a challenge and an opportunity for the scientific community. While its primary relevance is currently in the field of toxicology as a metabolite, its chemical structure may possess uncharacterized pharmacological properties.

Future research initiatives could involve:

  • High-throughput screening: Utilizing large-scale screening assays against diverse panels of receptors, enzymes, and other biological targets to identify potential interactions.

  • Computational modeling: Employing in silico methods to predict potential binding partners based on the compound's structure.

  • Phenotypic screening: Assessing the effect of the compound on various cell-based models of disease to uncover novel biological activities.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid in various matrices. Due to a lack of specific validated methods for this compound in publicly available literature, the following protocols are based on established analytical techniques for structurally similar compounds, such as chlorophenyl alkanoic acids and other acidic drug metabolites. These methods serve as a robust starting point for developing and validating a quantitative assay for this compound.

Introduction

This compound is a metabolite of the synthetic pyrethroid insecticide, esfenvalerate. Accurate quantification of this analyte is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug and pesticide development. This document outlines three potential analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies: A Comparative Overview

The choice of analytical method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance.Simple, robust, widely available instrumentation.Lower sensitivity and selectivity compared to mass spectrometry methods. Potential for matrix interference.Quantification in bulk drug substance, formulated products, and high-concentration samples.
GC-MS Separation of volatile derivatives by gas chromatography, with detection and quantification by mass spectrometry.High chromatographic resolution and selectivity.Requires a derivatization step to increase analyte volatility, which can add complexity and variability.[1][2][3]Analysis of metabolites in biological matrices where high specificity is required.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.High sensitivity, high selectivity, suitable for complex matrices, no derivatization required.Higher cost of instrumentation and maintenance. Potential for matrix effects (ion suppression/enhancement).Bioanalysis of drugs and their metabolites in biological fluids like plasma, urine, and tissue homogenates.[4]

Experimental Protocols

Proposed Method 1: HPLC-UV Quantification

This method is suitable for the analysis of this compound in less complex matrices or at higher concentrations.

3.1.1. Sample Preparation (from a simple matrix, e.g., process sample)

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known volume in a volumetric flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.2. Chromatographic Conditions

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidic water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm (This should be optimized by determining the UV absorbance maximum of the analyte)
Run Time 10 minutes

3.1.3. Data Presentation: Illustrative Validation Parameters

The following table summarizes the type of data that should be generated during method validation.

Parameter Illustrative Target Value
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Proposed Method 2: GC-MS Quantification after Derivatization

This method offers higher selectivity and is suitable for more complex matrices. Carboxylic acids are typically not volatile enough for direct GC analysis and require a derivatization step to convert them into a more volatile form, such as an ester.[1][2][3]

3.2.1. Sample Preparation and Derivatization

  • Extraction: For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic analyte.

    • LLE: Acidify the sample with an appropriate acid (e.g., HCl) to a pH below the pKa of the analyte. Extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Evaporate the organic layer to dryness.

    • SPE: Use a suitable SPE cartridge (e.g., anion exchange or reversed-phase) to retain and then elute the analyte. Evaporate the eluate to dryness.

  • Derivatization (Alkylation):

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

    • Add a derivatization reagent such as BF3-Methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its methyl ester or trimethylsilyl ester, respectively.[2][5]

    • Heat the reaction mixture (e.g., at 60-80 °C for 15-30 minutes) to ensure complete derivatization.[2]

    • Cool the sample to room temperature before injection.

3.2.2. GC-MS Conditions

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

3.2.3. Data Presentation: Illustrative Validation Parameters

Parameter Illustrative Target Value
Linearity (r²) > 0.995
Range (ng/mL) 10 - 1000
Limit of Detection (LOD) (ng/mL) 3
Limit of Quantification (LOQ) (ng/mL) 10
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Proposed Method 3: LC-MS/MS Bioanalysis

This is the most sensitive and selective method, ideal for quantifying low levels of the analyte in complex biological matrices.

3.3.1. Sample Preparation (from plasma)

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.3.2. LC-MS/MS Conditions

Parameter Condition
LC Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions (one for quantification, one for confirmation). These would need to be determined by infusing a standard of the analyte.

3.3.3. Data Presentation: Illustrative Validation Parameters

Parameter Illustrative Target Value
Linearity (r²) > 0.99
Range (ng/mL) 0.5 - 500
Limit of Detection (LOD) (ng/mL) 0.15
Limit of Quantification (LOQ) (ng/mL) 0.5
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantify Data detect->quantify

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Biological Sample extract LLE or SPE start->extract dry Evaporate to Dryness extract->dry derivatize Derivatize (e.g., Esterification) dry->derivatize inject Inject into GC-MS derivatize->inject Derivatized Sample separate Separation on DB-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect quantify Quantify Data detect->quantify

Caption: Workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject Prepared Sample separate UPLC Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantify Data detect->quantify

Caption: Bioanalysis workflow for LC-MS/MS.

Logical_Relationships cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte This compound HPLC HPLC-UV GCMS GC-MS LCMSMS LC-MS/MS Volatility Analyte Volatility Analyte->Volatility Low (Requires Derivatization for GC) Sensitivity Sensitivity HPLC->Sensitivity Lower Selectivity Selectivity HPLC->Selectivity Lower GCMS->Sensitivity High GCMS->Selectivity High LCMSMS->Sensitivity Highest LCMSMS->Selectivity Highest Matrix Matrix Complexity Matrix->HPLC Simple Matrices Matrix->GCMS Complex Matrices Matrix->LCMSMS Complex Matrices Volatility->GCMS

Caption: Logical relationships between methods.

References

Application Note: Analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid is crucial for its quantification and chiral separation in research, development, and quality control settings. This compound's stereoisomers may exhibit different pharmacological activities, necessitating a robust analytical approach to distinguish and quantify them.

This application note details two distinct HPLC methods for the analysis of this compound: a reverse-phase (RP-HPLC) method for determining purity and concentration, and a chiral HPLC method for the separation of its enantiomers.

Achiral Analysis by Reverse-Phase HPLC

This method is suitable for the quantitative analysis of this compound in bulk materials or formulated products. The methodology is adapted from established protocols for similar acidic compounds.[1][2][3]

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient 60:40 Acetonitrile:Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase

Expected Performance Characteristics

ParameterExpected Value
Retention Time Approximately 5-7 minutes
**Linearity (R²)≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Chiral Separation by HPLC

The separation of the enantiomers of this compound is critical. This method utilizes a chiral stationary phase (CSP) to resolve the two enantiomers. The conditions are based on published chiral separations of this compound.[4][5]

Chromatographic Conditions

ParameterValue
Column Chiral Stationary Phase (e.g., OA-3100 or similar polysaccharide-based column)
Mobile Phase 0.01 mol/L Ammonium Acetate in Methanol
Flow Rate 0.3 mL/min[4]
Column Temperature 25 °C
Detection Wavelength 230 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase

Expected Chromatographic Results

ParameterExpected Value
Separation Factor (α) ≥ 1.06[4]
Resolution (Rs) ≥ 1.5
Retention Time (Enantiomer 1) To be determined experimentally
Retention Time (Enantiomer 2) To be determined experimentally

Experimental Protocols

Protocol 1: Achiral Purity Determination by RP-HPLC

1. Preparation of Mobile Phase (60:40 Acetonitrile:Water with 0.1% Formic Acid):

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L glass container.
  • Add 1.0 mL of formic acid to the mixture.
  • Mix thoroughly and degas using sonication or vacuum filtration.

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.

3. Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis:

  • Set up the HPLC system with the C18 column and the specified chromatographic conditions.
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.
  • Calculate the purity or concentration of the sample by comparing the peak area with that of the standard.

Protocol 2: Chiral Enantiomeric Separation

1. Preparation of Mobile Phase (0.01 mol/L Ammonium Acetate in Methanol):

  • Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC-grade methanol.
  • Mix thoroughly and degas.

2. Standard Solution Preparation (1 mg/mL):

  • Accurately weigh 10 mg of racemic this compound into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.

3. Sample Preparation:

  • Prepare the sample in the mobile phase at a similar concentration to the standard solution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis:

  • Install the chiral column in the HPLC system.
  • Equilibrate the column with the mobile phase at a flow rate of 0.3 mL/min until the baseline is stable.[4]
  • Inject the standard solution to confirm the separation of the two enantiomers.
  • Inject the sample solutions.

5. Data Analysis:

  • Integrate the peak areas for both enantiomers.
  • Calculate the percentage of each enantiomer in the sample.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation Report Final Report Calculation->Report

Caption: General experimental workflow for HPLC analysis.

Chiral_Separation cluster_column Chiral Column cluster_injection Injection cluster_separation Separation Mechanism cluster_elution Elution CSP Chiral Stationary Phase (CSP) R_Complex Transient Diastereomeric Complex (R-CSP) CSP->R_Complex Different Affinity S_Complex Transient Diastereomeric Complex (S-CSP) CSP->S_Complex Racemate Racemic Mixture (R and S Enantiomers) Racemate->CSP Interaction Enantiomer_R Enantiomer R R_Complex->Enantiomer_R Different Retention Time Enantiomer_S Enantiomer S S_Complex->Enantiomer_S

Caption: Principle of chiral separation on a stationary phase.

References

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid and its important derivative, the insecticide fenvalerate. The methodologies are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as α-isopropyl-4-chlorophenylacetic acid, is a carboxylic acid derivative of significant interest in organic synthesis. It serves as a crucial intermediate in the production of various agrochemicals, most notably the synthetic pyrethroid insecticide, fenvalerate.[1][2] Fenvalerate is a potent, non-systemic acaricide and insecticide used to control a wide range of pests in agriculture.[1] The synthesis protocols outlined below describe a robust method for the preparation of the parent acid and its subsequent conversion to fenvalerate.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its conversion to fenvalerate.

CompoundStarting MaterialsMethodYieldPurityMelting Point (°C)Reference
This compound4-Chlorophenylacetic acid, Isopropyl chlorideAlkylation91%-88-89[3]
Fenvalerate2-(4-Chlorophenyl)-3-methylbutyryl chloride, 3-Phenoxybenzaldehyde, Sodium cyanideFrancis Reaction>97%>95%-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the alkylation of 4-chlorophenylacetic acid.

Materials:

  • 4-Chlorophenylacetic acid

  • Isopropyl chloride (2-Chloropropane)[3]

  • Potassium hydroxide (fine powder, <100 μm)[3]

  • Xylene

  • Water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, prepare a dispersion of finely powdered potassium hydroxide (26 g, 0.33 mol) in xylene.[3]

  • Addition of Reactants: Prepare a solution of isopropyl chloride (37.5 g, 0.22 mol) in 50 ml of xylene. Add this solution dropwise to the potassium hydroxide dispersion over approximately 10 minutes while stirring.[3]

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 50 minutes.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 ml of water.[3] Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Purification: Concentrate the organic layer using a rotary evaporator to remove the xylene by distillation. The crude product can be further purified by reduced pressure distillation to yield this compound (α-isopropyl-4-chlorophenylacetic acid).[3] The expected yield is approximately 43 g (91%).[3]

Protocol 2: Synthesis of Fenvalerate from this compound

This protocol describes the one-step synthesis of fenvalerate from the corresponding acid chloride via the Francis reaction.[4][5]

Part A: Preparation of 2-(4-Chlorophenyl)-3-methylbutyryl Chloride

  • Reaction Setup: In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet.

  • Chlorination: Add an excess of thionyl chloride, along with a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Reaction: Gently heat the mixture under reflux until the evolution of gas (HCl and SO₂) ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(4-chlorophenyl)-3-methylbutyryl chloride. This product is often used in the next step without further purification.

Part B: One-Step Synthesis of Fenvalerate

Materials:

  • 2-(4-Chlorophenyl)-3-methylbutyryl chloride

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide

  • Triethylamine (catalyst)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde (24.73 g) and sodium cyanide (6.06 g, 97%) in a mixture of water and toluene.[4] Add a catalytic amount of triethylamine.

  • Addition of Acid Chloride: While stirring the mixture, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).[4]

  • Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.[4]

  • Work-up and Purification: After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The organic layer containing the product is then concentrated by evaporating the solvent to yield crude fenvalerate.[4] The reported yield is over 97% with a purity of 96.0%.[4]

Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the synthetic pathways described in the protocols.

G cluster_0 Protocol 1: Synthesis of this compound A 4-Chlorophenylacetic Acid C Reaction Mixture (Xylene, 70-80°C) A->C KOH B Isopropyl Chloride B->C D Work-up & Purification (Water wash, Distillation) C->D E This compound D->E Yield: 91%

Caption: Workflow for the synthesis of this compound.

G cluster_1 Protocol 2: Synthesis of Fenvalerate F This compound G 2-(4-Chlorophenyl)-3-methylbutyryl Chloride F->G SOCl₂, cat. DMF J One-Step Reaction (Toluene, Water, Room Temp) G->J Triethylamine (cat.) H 3-Phenoxybenzaldehyde H->J I Sodium Cyanide I->J K Work-up & Purification J->K L Fenvalerate K->L Yield: >97%

Caption: Workflow for the one-step synthesis of Fenvalerate.

References

Application Notes and Protocols for In Vitro Assays Involving 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as CPIA (Chlorophenylisovaleric Acid), is recognized as a primary metabolite of the synthetic pyrethroid insecticides fenvalerate and esfenvalerate. Understanding the in vitro biological activity of this metabolite is crucial for comprehensive toxicological assessment and for elucidating the overall mechanism of action of the parent compounds. These application notes provide a framework and detailed protocols for conducting in vitro assays to characterize the potential cytotoxicity and enzyme inhibitory activity of this compound.

While specific experimental data for this metabolite is limited in publicly available literature, the following protocols are based on established in vitro methodologies widely used in toxicology and drug discovery. The proposed assays will enable researchers to generate initial data on the compound's biological effects.

Data Presentation

Quantitative data from the described in vitro assays should be systematically recorded to allow for robust analysis and comparison. The following tables provide a template for organizing experimental results.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeTime Point (hours)IC50 (µM)95% Confidence Interval
HepG2 (Human Liver)MTT24DataData
48DataData
Neutral Red24DataData
48DataData
SH-SY5Y (Human Neuroblastoma)MTT24DataData
48DataData
Neutral Red24DataData
48DataData

Table 2: Enzyme Inhibition Profile of this compound

EnzymeSubstrateAssay TypeIC50 (µM)Inhibition Type (e.g., Competitive)Ki (µM)
Carboxylesterase 1 (CES1)e.g., p-nitrophenyl acetateColorimetricDataDataData
Acetylcholinesterase (AChE)e.g., Acetylthiocholine iodideColorimetric (Ellman's)DataDataData
Cytochrome P450 Isoform (e.g., CYP3A4)e.g., Fluorogenic substrateFluorometricDataDataData

Experimental Protocols

Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human hepatoma (HepG2) and human neuroblastoma (SH-SY5Y) cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HepG2 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Carboxylesterase Inhibition Assay

Principle: This assay determines the ability of this compound to inhibit the activity of carboxylesterases (CES), enzymes involved in the hydrolysis of ester-containing compounds. The assay uses a chromogenic substrate, p-nitrophenyl acetate (pNPA), which is hydrolyzed by CES to produce the yellow-colored p-nitrophenol, detectable by spectrophotometry.

Materials:

  • This compound

  • Human liver microsomes or recombinant human Carboxylesterase 1 (CES1)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in Tris-HCl buffer.

    • Prepare a working solution of pNPA in ethanol.

  • Inhibition Assay:

    • In a 96-well plate, add the Tris-HCl buffer, the enzyme source (human liver microsomes or recombinant CES1), and the different concentrations of this compound.

    • Include a control without the inhibitor and a blank without the enzyme.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_cells Cell Lines cluster_analysis Data Analysis Compound 2-(4-Chlorophenyl)-3- methylbutanoic acid Stock Prepare Stock Solution (DMSO) Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Dilutions->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., CES, AChE) Dilutions->Enzyme IC50 IC50 Determination Cytotoxicity->IC50 Enzyme->IC50 Mechanism Inhibition Mechanism Enzyme->Mechanism HepG2 HepG2 (Liver) HepG2->Cytotoxicity SHSY5Y SH-SY5Y (Neuronal) SHSY5Y->Cytotoxicity Conclusion Conclusion IC50->Conclusion Biological Activity Characterization Mechanism->Conclusion

Caption: Workflow for in vitro assessment of this compound.

Hypothetical Signaling Pathway for Investigation

Given that the parent compounds are neurotoxicants and the metabolite has a carboxylic acid moiety, a plausible area of investigation could be its effect on inflammatory signaling pathways in relevant cell types like microglia or astrocytes. The following diagram depicts a hypothetical pathway that could be explored.

G cluster_downstream Downstream Signaling cluster_response Cellular Response Compound 2-(4-Chlorophenyl)-3- methylbutanoic acid Receptor Putative Cell Surface Receptor Compound->Receptor MAPK MAPK Activation (p38, JNK, ERK) Receptor->MAPK Signal Transduction NFkB NF-κB Activation Receptor->NFkB MAPK->NFkB Crosstalk Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines ROS Reactive Oxygen Species (ROS) Generation MAPK->ROS NFkB->Cytokines Outcome Outcome Cytokines->Outcome Neuroinflammation ROS->Outcome

Caption: Hypothetical inflammatory signaling pathway for investigation.

Application Notes and Protocols for Efficacy Testing of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-3-methylbutanoic acid is a compound of interest for potential therapeutic applications. While its specific biological targets are under investigation, its structural characteristics suggest potential utility as an anti-inflammatory or analgesic agent. A structurally related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated anti-inflammatory and immunomodulatory properties, including the reduction of paw edema and suppression of the pro-inflammatory cytokine TNF-α in animal models.[1] This document provides detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of acute inflammation and neuropathic pain.

These protocols are designed to provide a robust framework for assessing the potential therapeutic effects of the compound and to elucidate its mechanism of action. The selection of these models is based on their widespread use and relevance in drug discovery.[2][3][4][5]

Hypothetical Signaling Pathway Modulation

A plausible mechanism of action for an anti-inflammatory compound involves the modulation of key signaling pathways that regulate the production of inflammatory mediators. The diagram below illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, Nerve Injury) Receptor Toll-like Receptor / Cytokine Receptor Inflammatory_Stimulus->Receptor Binds to Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Leads to Test_Compound 2-(4-Chlorophenyl)-3- methylbutanoic acid Test_Compound->Signaling_Cascade Inhibits Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2, iNOS) Gene_Expression->Pro_inflammatory_Mediators Results in Inflammation_Pain Inflammation & Pain Pro_inflammatory_Mediators->Inflammation_Pain

Caption: Hypothetical anti-inflammatory signaling pathway.

PART 1: ANTI-INFLAMMATORY EFFICACY

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for acute inflammation.[2][6][7] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators.[2]

Experimental Workflow

G Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Administer Test Compound, Vehicle, or Reference Drug Baseline->Dosing Induction Inject Carrageenan into Hind Paw Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours Induction->Measurement Analysis Data Analysis and Statistical Evaluation Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[8]

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEMPercentage Inhibition (%)
3 hours post-carrageenan 3 hours post-carrageenan
Vehicle Control-1.25 ± 0.10-
Indomethacin100.45 ± 0.0564.0
Test Compound101.10 ± 0.0812.0
Test Compound300.85 ± 0.0732.0
Test Compound1000.60 ± 0.06*52.0
p < 0.05 compared to Vehicle Control

PART 2: NEUROPATHIC PAIN EFFICACY

Animal Model: Spared Nerve Injury (SNI) in Mice

The SNI model is a surgical model of neuropathic pain that results in persistent mechanical allodynia and thermal hyperalgesia, mimicking chronic pain conditions in humans.[9]

Experimental Workflow

G Acclimatization Animal Acclimatization (1 week) Baseline Baseline Nociceptive Testing (von Frey filaments) Acclimatization->Baseline Surgery SNI Surgery Baseline->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Confirmation Confirmation of Mechanical Allodynia Recovery->Confirmation Grouping Randomize into Groups (n=8 per group) Confirmation->Grouping Dosing Administer Test Compound, Vehicle, or Reference Drug Grouping->Dosing Testing Nociceptive Testing at Multiple Time Points Dosing->Testing Analysis Data Analysis and Statistical Evaluation Testing->Analysis

Caption: Workflow for the Spared Nerve Injury (SNI) Model.

Detailed Experimental Protocol
  • Animals: Male C57BL/6 mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.

  • Acclimatization and Baseline Testing:

    • Acclimatize animals to the testing environment for at least 3 days.

    • Determine the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.

  • SNI Surgery:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin with sutures.

  • Post-operative Care and Allodynia Development:

    • Allow the animals to recover for 7-14 days.

    • Confirm the development of mechanical allodynia by re-measuring the PWT. Only animals showing a significant decrease in PWT should be included in the study.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control

    • Group 2: Reference Drug (e.g., Gabapentin, 100 mg/kg, i.p.)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, reference drug, or test compound.

    • Measure the PWT at 1, 2, and 4 hours post-administration.

  • Endpoint Analysis:

    • Record the paw withdrawal threshold in grams.

    • Calculate the percentage reversal of allodynia for the treated groups.

Data Presentation

Table 2: Effect of this compound on Mechanical Allodynia in the SNI Model in Mice

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) ± SEMPercentage Reversal of Allodynia (%)
2 hours post-dosing 2 hours post-dosing
Vehicle Control-0.4 ± 0.05-
Gabapentin1002.5 ± 0.2087.5
Test Compound100.6 ± 0.088.3
Test Compound301.2 ± 0.1533.3
Test Compound1001.8 ± 0.18*58.3
p < 0.05 compared to Vehicle Control

Conclusion

The protocols outlined in this document provide a standardized approach to evaluate the potential anti-inflammatory and analgesic efficacy of this compound. Positive results in these models would warrant further investigation into the compound's mechanism of action, including its effects on cytokine production and specific signaling pathways. These foundational studies are critical for the progression of this compound in the drug development pipeline.

References

Application Note: Formulation and In Vivo Administration of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the formulation of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a compound with limited aqueous solubility, for use in preclinical in vivo studies. It includes recommended vehicles for oral and parenteral administration, preparation methods, and a general study workflow.

Introduction

This compound is a small molecule whose physicochemical properties, particularly its predicted low aqueous solubility, present a challenge for achieving adequate bioavailability in in vivo models. Proper formulation is therefore critical for obtaining reliable and reproducible results in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This note details several common and effective vehicle systems suitable for preclinical research.

Physicochemical Properties (Assumed)

A precise experimental characterization of the compound is essential. For the purpose of this guide, we will assume the following properties, which are typical for compounds with similar chemical structures:

PropertyAssumed ValueImplication for Formulation
Appearance White to off-white solidStandard handling procedures apply.
Aqueous Solubility < 0.1 mg/mLRequires solubility-enhancing excipients or suspension vehicles.
LogP High (> 3)Indicates high lipophilicity; good absorption likely if dissolved.
pKa ~ 4.0 - 5.0 (Carboxylic Acid)Solubility is pH-dependent; may be more soluble at neutral or basic pH.

Recommended Formulations

The choice of formulation depends on the route of administration, the required dose, and the study's duration and objective. Below are recommended starting formulations for both oral and parenteral routes.

Note: All formulation work should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE). The final formulation should be a homogenous solution or a fine, uniform suspension.

Formulations for Oral Administration (Gavage)

Oral gavage is a common route for daily dosing in rodent studies. The goal is to ensure the compound is either fully dissolved or uniformly suspended to guarantee consistent dose administration.

Formulation IDVehicle Composition (v/v/w)Target Dose RangePreparation Notes
ORA-SOL-01 10% DMSO / 40% PEG 400 / 50% WaterLow (< 10 mg/kg)A co-solvent system for complete solubilization. Add compound to DMSO first, then PEG 400, and finally water while vortexing.
ORA-SUS-01 0.5% (w/v) HPMC / 0.1% (v/v) Tween 80 in Purified WaterLow to High (< 100 mg/kg)A standard aqueous suspension. Micronize the compound for best results. Wet the powder with the Tween 80 solution before adding the HPMC vehicle. Stir continuously.
ORA-LIP-01 Corn Oil or Sesame OilVariableA lipid-based vehicle suitable for highly lipophilic compounds. May enhance lymphatic absorption. Requires stirring and gentle warming to aid dissolution/suspension.
Formulations for Parenteral Administration (Intraperitoneal - IP)

Parenteral formulations must be sterile, and the excipients must be biocompatible and non-irritating at the injection site. The total volume administered should be minimized.

Formulation IDVehicle Composition (v/v/w)Target Dose RangePreparation Notes
IP-SOL-01 5-10% Solutol HS 15 in SalineLow to Medium (< 25 mg/kg)Solutol HS 15 is a non-ionic solubilizer. Prepare under sterile conditions. Gentle warming may be required. Filter through a 0.22 µm syringe filter before use.
IP-COS-01 10% DMSO / 90% SalineLow (< 10 mg/kg)Use with caution due to potential DMSO toxicity and irritation. Prepare fresh daily. The compound must be fully dissolved. Filter through a 0.22 µm syringe filter.
IP-SUS-01 0.5% (w/v) CMC-Na / 0.1% (v/v) Tween 80 in SalineLow to Medium (< 50 mg/kg)A sterile suspension for compounds that cannot be solubilized. Requires continuous, gentle agitation to ensure dose uniformity. Particle size must be controlled.

Experimental Protocols

Protocol for Preparation of an Aqueous Suspension (ORA-SUS-01)
  • Micronization: If possible, micronize the this compound powder to a fine, uniform particle size (< 10 µm) to improve suspension stability and absorption.

  • Vehicle Preparation: Prepare the vehicle by slowly adding 0.5 g of Hydroxypropyl Methylcellulose (HPMC) to 100 mL of purified water while stirring vigorously to avoid clumping. Add 100 µL of Tween 80 and continue to stir until a clear, homogenous solution is formed.

  • Wetting the Compound: Weigh the required amount of the compound for the final desired concentration (e.g., 100 mg for a 10 mg/mL suspension). In a separate glass vial, add a small amount of the vehicle to the powder to create a thick, uniform paste. This ensures all particles are adequately wetted.

  • Final Suspension: Gradually add the remaining vehicle to the paste while vortexing or stirring continuously.

  • Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing. The suspension should be stirred continuously throughout the dosing procedure to ensure uniformity.

  • Stability: Assess the physical stability of the suspension by observing it for signs of aggregation or rapid settling. Ideally, it should remain homogenous for the duration of the dosing period.

In Vivo Dosing and Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy or tolerability study.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life cluster_analysis Phase 3: Analysis formulation Formulation Preparation (e.g., ORA-SUS-01) dose_calc Dose Calculation and Volume Prep formulation->dose_calc animals Animal Acclimatization (7 days) random Randomization and Group Assignment animals->random admin Daily Administration (e.g., Oral Gavage) random->admin monitor Clinical Observation (Body Weight, Health) admin->monitor necropsy Necropsy and Tissue Collection monitor->necropsy bioanalysis Bioanalysis (PK/PD Markers) necropsy->bioanalysis stats Statistical Analysis and Reporting bioanalysis->stats

Fig. 1: General workflow for a preclinical in vivo study.

Potential Signaling Pathway

While the exact mechanism of action of this compound is yet to be determined, compounds with similar structures (e.g., containing a carboxylic acid and a phenyl ring) are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). The diagram below illustrates a hypothetical activation of the PPARα signaling pathway, which is a key regulator of lipid metabolism.

G compound 2-(4-Cl-Ph)-3-Me-Butanoic Acid ppar PPARα compound->ppar Binds & Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex pPRE PPRE (DNA Binding Element) complex->pPRE Binds To genes Target Gene Transcription (e.g., CPT1A, ACO) pPRE->genes Activates output Increased Fatty Acid Oxidation genes->output

Fig. 2: Hypothetical activation of the PPARα pathway.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that ensures consistent and adequate drug exposure. Researchers should begin by selecting a formulation based on the intended route of administration and dose level, such as the aqueous suspension (ORA-SUS-01) for oral studies or the Solutol-based solution (IP-SOL-01) for parenteral studies. The physical and chemical stability of the chosen formulation should be confirmed prior to the initiation of any animal studies.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-3-methylbutanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, belonging to the class of 2-arylpropionic acids, is a key feature in many biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a robust and high-yielding method suitable for industrial production. The primary route detailed is the alkylation of 4-chlorophenylacetonitrile, followed by hydrolysis. An alternative route via the direct alkylation of 4-chlorophenylacetic acid is also discussed.

Synthetic Routes Overview

Two primary synthetic strategies have been evaluated for the large-scale production of this compound. The recommended and most detailed protocol (Route 1) proceeds through the alkylation of 4-chlorophenylacetonitrile due to its high reported yield and the use of readily available starting materials. A second, more direct approach (Route 2) involves the alkylation of 4-chlorophenylacetic acid.

cluster_0 Route 1: Alkylation of 4-Chlorophenylacetonitrile cluster_1 Route 2: Direct Alkylation of 4-Chlorophenylacetic Acid A 4-Chlorophenylacetonitrile B 2-(4-Chlorophenyl)-3-methylbutyronitrile A->B Alkylation (Isopropyl Bromide, NaOH, PTC) C This compound B->C Hydrolysis (Acid or Base) D 4-Chlorophenylacetic Acid E This compound D->E Alkylation (Isopropyl Halide, Strong Base) start Start reactants Charge reactor with: - 4-Chlorophenylacetonitrile - Isopropyl Bromide - Phase Transfer Catalyst - Toluene start->reactants naoh Add 45% NaOH solution dropwise (maintain 30-45°C) reactants->naoh reaction Heat to 50-57°C and hold for 8 hours naoh->reaction monitoring Monitor reaction completion by GC (<2% starting material) reaction->monitoring workup Wash toluene layer with saturated brine and water monitoring->workup isolation Remove toluene under reduced pressure workup->isolation product Obtain crude 2-(4-Chlorophenyl)-3-methylbutyronitrile isolation->product start Start reactants Charge reactor with: - 2-(4-Chlorophenyl)-3-methylbutyronitrile - Aqueous Sulfuric Acid (e.g., 50%) start->reactants reflux Heat to reflux and maintain for 4-8 hours reactants->reflux monitoring Monitor reaction completion by TLC or HPLC reflux->monitoring cooling Cool the reaction mixture monitoring->cooling precipitation Precipitate the product by adding cold water cooling->precipitation filtration Filter the solid product precipitation->filtration washing Wash the filter cake with water filtration->washing drying Dry the product under vacuum washing->drying product Obtain this compound drying->product

Application Notes and Protocols for the Purification of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. The following methods are described: vacuum distillation, recrystallization, and preparative column chromatography.

Data Summary

The following table summarizes the quantitative data associated with the described purification techniques.

Purification TechniquePurity AchievedYieldKey ParametersReference
Vacuum Distillation High (implied by melting point)91%Distillation under reduced pressure.Synthesis literature
Recrystallization >98% (expected)70-90% (typical)Solvent system: Heptane or Ethanol/Water.General chemical principles
Preparative HPLC >99% (achievable)50-80% (typical)Stationary Phase: C18 silica gel; Mobile Phase: Acetonitrile/Water with acid modifier.Adaptation from analytical methods

Experimental Protocols

Purification by Vacuum Distillation

This method is suitable for the large-scale purification of thermally stable compounds.

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate temperature and pressure for the compound. The boiling point will be significantly lower than the atmospheric boiling point.

  • Product Collection: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature. The purified product is in the receiving flask.

  • Analysis: Determine the purity of the distilled product by measuring its melting point (expected: 88-89 °C) and using analytical techniques such as HPLC or NMR.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Protocol 2A: Single-Solvent Recrystallization with Heptane

  • Solvent Selection: Based on solubility tests, heptane is a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of heptane and heat the mixture to boiling with stirring. Continue adding small portions of hot heptane until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis: Assess the purity by melting point determination and chromatographic analysis.

Protocol 2B: Two-Solvent Recrystallization with Ethanol/Water

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified product.

  • Analysis: Confirm the purity of the recrystallized product.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for achieving very high purity, especially for small to medium-scale purifications.

Protocol:

  • System Preparation:

    • Column: A preparative C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid. A typical starting gradient could be 50:50 acetonitrile:water, adjusted based on analytical-scale separations.

    • Flow Rate: The flow rate will depend on the column diameter and should be scaled up from an analytical method.

    • Detector: A UV detector set to a wavelength where the compound has strong absorbance (e.g., around 230 nm).

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a strong, compatible solvent like acetonitrile or methanol. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample onto the column.

    • Run a gradient of increasing acetonitrile concentration to elute the compound and separate it from impurities.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Product Isolation: The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the purified product.

  • Analysis: Verify the purity of the final product using analytical HPLC.

Visualizations

PurificationWorkflow Crude Crude 2-(4-Chlorophenyl)-3- methylbutanoic Acid Distillation Vacuum Distillation Crude->Distillation High throughput Recrystallization Recrystallization Crude->Recrystallization High recovery PrepHPLC Preparative HPLC Crude->PrepHPLC High purity PurifiedProduct Purified Product (>99% Purity) Distillation->PurifiedProduct Recrystallization->PurifiedProduct PrepHPLC->PurifiedProduct Analysis Purity Analysis (HPLC, NMR, MP) PurifiedProduct->Analysis

Caption: General purification workflow for this compound.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool HotFilter->Cool Remove insoluble impurities VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Collect crystals Dry Dry Crystals Wash->Dry PureCrystals Pure Crystals Dry->PureCrystals

Caption: Step-by-step process of purification by recrystallization.

Preparative_HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Injection onto Preparative Column SamplePrep->Injection Separation Gradient Elution & Separation Injection->Separation Collection Fraction Collection of Target Peak Separation->Collection SolventRemoval Solvent Removal (Rotary Evaporation) Collection->SolventRemoval Isolation Product Isolation (Extraction) SolventRemoval->Isolation PureProduct High-Purity Product Isolation->PureProduct

Caption: Workflow for purification using preparative HPLC.

No Direct Applications of 2-(4-Chlorophenyl)-3-methylbutanoic Acid in Metabolic Research Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the applications of 2-(4-Chlorophenyl)-3-methylbutanoic acid in metabolic research were identified. This compound, also known as CPIA, does not appear to be a primary focus of current metabolic research, and as such, there is no quantitative data, established experimental protocols, or described signaling pathways related to its effects on metabolism.

While the broader class of chlorophenyl-containing carboxylic acid derivatives has been investigated for a range of pharmacological activities, including potential applications in metabolic diseases, the therapeutic utility is highly dependent on the specific molecular structure. Generalizations about the metabolic effects of this compound cannot be made without direct experimental evidence.

Similarly, other derivatives of methylbutanoic acid have been explored for their roles in metabolic regulation. For instance, compounds like (S)-2-Hydroxy-3-methylbutanoic acid and 2-Hydroxy-2-methylbutanoic acid are recognized for their potential to influence metabolic pathways. However, the substitution of a chlorophenyl group at the second position of the butanoic acid chain, as in the molecule of interest, creates a distinct chemical entity whose biological activities have not been characterized in the context of metabolic research.

Researchers, scientists, and drug development professionals interested in the metabolic effects of novel compounds may consider synthesizing and evaluating this compound through a series of in vitro and in vivo studies. Such research would be necessary to determine its potential efficacy and mechanism of action in metabolic disorders.

Future investigations could explore its impact on key metabolic processes such as glucose uptake, insulin signaling, lipid metabolism, and mitochondrial function in relevant cell lines (e.g., hepatocytes, adipocytes, myocytes) and animal models of metabolic disease.

At present, however, there are no established application notes or protocols for the use of this compound in metabolic research.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Troubleshooting Guide

This guide addresses common problems that can lead to low yields or reaction failures. The primary synthesis route considered is the carboxylation of a Grignard reagent, a common and effective method for this type of molecule.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound via the Grignard pathway can stem from several factors. Systematically investigating these potential issues is key to optimizing your reaction.

Potential Cause Explanation Recommended Solution
Moisture Contamination Grignard reagents are extremely sensitive to water and other protic sources. Moisture will quench the reagent as it forms, drastically reducing the amount available to react with carbon dioxide.[1]Glassware: Rigorously dry all glassware in an oven (>120°C overnight) or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1][2] Solvents & Reagents: Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[3] Ensure starting materials are dry.
Inactive Magnesium Surface A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent or slow down the initiation of the Grignard reagent formation.[1]Mechanical Activation: In a glovebox or under an inert atmosphere, gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.[1][4] Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl halide.[1][2]
Side Reaction: Wurtz Coupling The formed Grignard reagent (Ar-MgX) can react with the starting aryl halide (Ar-X) to form a biphenyl dimer (Ar-Ar), a common side reaction.[1]Slow Addition: Add the 1-chloro-4-(1-methylethyl)benzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[1]
Inefficient Carboxylation Poor delivery of CO₂ or reaction of the Grignard reagent with atmospheric CO₂ before the intended carboxylation step can reduce yield.CO₂ Source: Use dry ice (solid CO₂). Crush the dry ice into a powder and add it to the Grignard solution, or pour the Grignard solution onto an excess of crushed dry ice. Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent atmospheric moisture and CO₂ from interfering.
Steric Hindrance The bulky isopropyl group adjacent to the reaction center can sterically hinder the approach of the Grignard reagent to the carbon dioxide.Temperature Control: Add the Grignard reagent to the dry ice slurry at a low temperature (e.g., -78 °C) and allow it to warm slowly. This can help overcome the activation energy barrier without promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not starting, even after adding an iodine crystal. What should I do?

A1: If chemical activation with iodine fails, ensure all components are scrupulously dry.[1][3] You can try gently heating a small portion of the reaction mixture. If it still doesn't initiate, mechanical activation of the magnesium by grinding it in an inert atmosphere is a highly effective method.[1][4] Also, confirm the quality of your aryl halide; it should be pure and free of moisture.[3]

Q2: After workup, my NMR spectrum shows a significant amount of biphenyl byproduct. How can I prevent this?

A2: The formation of a 4,4'-dichloro-biphenyl derivative is due to Wurtz coupling.[1] To minimize this, ensure you are adding the 1-chloro-4-(1-methylethyl)benzene to the magnesium suspension very slowly and with efficient stirring. Maintaining a dilute concentration of the halide reactant is crucial.[1]

Q3: Can I use a different starting material instead of 1-chloro-4-(1-methylethyl)benzene?

A3: Yes, the corresponding bromide (1-bromo-4-(1-methylethyl)benzene) is often more reactive and can be a better choice for initiating Grignard formation, though it is more expensive. Primary alkyl chlorides can sometimes be less reactive.[2]

Q4: Why is it important to perform the carboxylation at low temperatures?

A4: Adding the Grignard reagent to crushed dry ice (around -78 °C) serves two purposes. First, it ensures a large excess of CO₂, maximizing the desired reaction. Second, the low temperature helps to control the exothermicity of the reaction and minimizes side reactions, such as the Grignard reagent reacting with the initially formed carboxylate salt.

Q5: Are there alternative synthesis routes to this compound?

A5: Yes, other routes exist. One common alternative is the hydrolysis of a corresponding nitrile. This involves reacting 1-chloro-4-(1-methylethyl)benzene with a cyanide source via an SN2 reaction to form the nitrile, followed by acidic or basic hydrolysis to yield the carboxylic acid.[5] Another possibility is the malonic ester synthesis, which would involve alkylating diethyl malonate with 1-(chloromethyl)-4-chlorobenzene, followed by a second alkylation with methyl iodide, and finally hydrolysis and decarboxylation.

Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation

This protocol describes the synthesis of this compound from 1-chloro-4-(1-methylethyl)benzene.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-chloro-4-(1-methylethyl)benzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 3 M HCl)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of argon or nitrogen.

  • Grignard Formation: Place magnesium turnings in the flask. Add one crystal of iodine. In the dropping funnel, prepare a solution of 1-chloro-4-(1-methylethyl)benzene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the halide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. If the reaction does not start, gentle heating may be applied.

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution to 0 °C. In a separate beaker, crush a generous excess of dry ice. Under a positive inert gas flow, slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts. The mixture will separate into two layers.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Carboxylation cluster_product Final Product 4-Chlorocumene 4-Chlorocumene Grignard 4-Isopropylphenyl magnesium chloride 4-Chlorocumene->Grignard Anhydrous Ether Mg Mg(0) Mg->Grignard I2 I₂ (cat.) I2->Grignard Product 2-(4-Chlorophenyl)- 3-methylbutanoic acid Grignard->Product CO2 1. CO₂ (Dry Ice) 2. H₃O⁺ (Workup) CO2->Product Troubleshooting_Workflow Start Low Yield Check_Moisture System Absolutely Dry? Start->Check_Moisture Dry_Apparatus Flame-dry glassware. Use anhydrous solvents. Check_Moisture->Dry_Apparatus No Check_Mg Reaction Initiated? Check_Moisture->Check_Mg Yes Dry_Apparatus->Check_Mg Activate_Mg Activate Mg: - Grind Mg turnings - Add I₂ or 1,2-dibromoethane Check_Mg->Activate_Mg No Check_Addition Slow Halide Addition? Check_Mg->Check_Addition Yes Activate_Mg->Check_Addition Adjust_Addition Add halide dropwise to maintain gentle reflux. Check_Addition->Adjust_Addition No Check_Carboxylation Efficient Carboxylation? Check_Addition->Check_Carboxylation Yes Adjust_Addition->Check_Carboxylation Optimize_Carboxylation Use excess crushed dry ice. Pour Grignard onto CO₂. Check_Carboxylation->Optimize_Carboxylation No Success Yield Improved Check_Carboxylation->Success Yes Optimize_Carboxylation->Success

References

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities.

Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?

A1: The presence of multiple signals in your analytical run suggests the presence of process-related impurities. Based on a common synthetic route involving the alkylation of 4-chlorophenylacetonitrile followed by hydrolysis, the most probable impurities are:

  • Unreacted Starting Material: 4-chlorophenylacetonitrile may be present if the initial alkylation reaction did not go to completion.

  • Di-alkylated Byproduct: Over-alkylation of the starting nitrile can lead to the formation of 2-(4-chlorophenyl)-2-isopropyl-3-methylbutanenitrile, which would then be hydrolyzed to the corresponding di-isopropylated carboxylic acid.

  • Intermediate Amide: Incomplete hydrolysis of the nitrile intermediate, 2-(4-chlorophenyl)-3-methylbutanenitrile, will result in the presence of 2-(4-chlorophenyl)-3-methylbutanamide in your final product.[1][2][3][4]

  • Unreacted Nitrile Intermediate: The precursor nitrile, 2-(4-chlorophenyl)-3-methylbutanenitrile, may also be carried through if the hydrolysis step is incomplete.

Q2: How can I minimize the formation of the di-alkylated byproduct?

A2: The formation of the di-alkylated byproduct is a common issue in the alkylation of active methylene compounds. To minimize its formation, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of your alkylating agent (e.g., isopropyl bromide) to 4-chlorophenylacetonitrile. A slight excess of the nitrile can also help to suppress di-alkylation.

  • Slow Addition of Alkylating Agent: Add the isopropyl halide dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, disfavoring a second alkylation event.

  • Choice of Base and Solvent: The reaction conditions can influence the extent of di-alkylation. Using a bulky base or a less polar solvent may help to sterically hinder the second alkylation.

Q3: I suspect the presence of the intermediate amide in my product. How can I ensure complete hydrolysis?

A3: The presence of the amide intermediate is a clear indication of incomplete hydrolysis. To drive the reaction to completion, you can:

  • Increase Reaction Time: Prolong the reflux time during the hydrolysis step to ensure all of the nitrile and intermediate amide are converted to the carboxylic acid.

  • Use Harsher Conditions: While exercising caution to avoid degradation of your product, you can increase the concentration of the acid or base used for hydrolysis. For particularly stubborn hydrolyses, a stronger acid or base might be necessary.[1][2][3]

  • Monitor the Reaction: Periodically take aliquots from the reaction mixture and analyze them by TLC or HPLC to monitor the disappearance of the nitrile and amide intermediates.

Q4: What are the best methods for purifying the final product?

A4: Purification of the final carboxylic acid can be achieved through several methods:

  • Extraction: A standard acid-base extraction is highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving neutral impurities (like unreacted nitrile and di-alkylated byproduct) in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the desired carboxylic acid from less polar impurities.

Data Presentation

The following table summarizes the common impurities, their likely origin, and typical (illustrative) retention times in a standard reversed-phase HPLC analysis. Please note that actual retention times will vary depending on the specific HPLC method used.

Impurity NameChemical StructureLikely OriginIllustrative HPLC Retention Time (min)
4-chlorophenylacetonitrile4-Cl-C₆H₄-CH₂-CNUnreacted Starting Material3.5
2-(4-chlorophenyl)-3-methylbutanenitrile4-Cl-C₆H₄-CH(CH(CH₃)₂)-CNUnreacted Intermediate5.2
2-(4-chlorophenyl)-3-methylbutanamide4-Cl-C₆H₄-CH(CH(CH₃)₂)-CONH₂Incomplete Hydrolysis4.1
2-(4-chlorophenyl)-2-isopropyl-3-methylbutanoic acid4-Cl-C₆H₄-C(CH(CH₃)₂)₂-COOHDi-alkylation Side Product7.8
This compound 4-Cl-C₆H₄-CH(CH(CH₃)₂)-COOH Desired Product 6.5

Experimental Protocols

Below are representative experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

Step 1: Alkylation of 4-chlorophenylacetonitrile

  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromopropane (1.05 equivalents) dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-chlorophenyl)-3-methylbutanenitrile.

Step 2: Hydrolysis of 2-(4-chlorophenyl)-3-methylbutanenitrile

  • To the crude nitrile from the previous step, add a 3:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Impurity_Formation_Pathway cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis Step SM 4-Chlorophenylacetonitrile (Starting Material) Nitrile 2-(4-Chlorophenyl)-3-methylbutanenitrile (Intermediate) SM->Nitrile Desired Reaction SM->Nitrile IPH Isopropyl Halide IPH->Nitrile Desired Reaction Di_alkyl Di-isopropylated Nitrile (Impurity) IPH->Di_alkyl Side Reaction (Over-alkylation) Base Base Base->Nitrile Desired Reaction Base->Di_alkyl Side Reaction (Over-alkylation) Nitrile->Di_alkyl Side Reaction (Over-alkylation) Amide 2-(4-Chlorophenyl)-3-methylbutanamide (Impurity) Nitrile->Amide Incomplete Hydrolysis Acid This compound (Final Product) Nitrile->Acid Amide->Acid Complete Hydrolysis

Caption: Synthetic pathway and impurity formation.

Troubleshooting_Workflow Start Impure Product Detected (TLC/HPLC) Identify Identify Impurities (LC-MS, GC-MS, NMR) Start->Identify SM_Impurity Unreacted Starting Material? Identify->SM_Impurity Dialkyl_Impurity Di-alkylated Product? Identify->Dialkyl_Impurity Amide_Impurity Amide Intermediate? Identify->Amide_Impurity Optimize_Alkylation Optimize Alkylation: - Increase reaction time - Check reagent purity SM_Impurity->Optimize_Alkylation Yes Purify Purify Final Product: - Acid-base extraction - Recrystallization - Chromatography SM_Impurity->Purify No Control_Stoich Control Stoichiometry: - Slow addition of alkylating agent - Use 1:1 ratio Dialkyl_Impurity->Control_Stoich Yes Dialkyl_Impurity->Purify No Complete_Hydrolysis Ensure Complete Hydrolysis: - Increase reaction time/temperature - Use stronger acid/base Amide_Impurity->Complete_Hydrolysis Yes Amide_Impurity->Purify No Optimize_Alkylation->Purify Control_Stoich->Purify Complete_Hydrolysis->Purify

Caption: Troubleshooting workflow for impurity issues.

References

Technical Support Center: Stability of 2-(4-Chlorophenyl)-3-methylbutanoic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-3-methylbutanoic acid. The information provided is designed to address common stability issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak in HPLC analysis shortly after dissolution.

  • Appearance of multiple new peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH-Mediated Hydrolysis The stability of carboxylic acids can be highly pH-dependent. At certain pH values, the compound may be susceptible to hydrolysis. A study on a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, showed stability at pH 7.4 but degradation at pH 9.0.[1] Solution: Determine the pH of your solution. If unstability is observed, perform a pH-stability profile by dissolving the compound in a series of buffers with varying pH (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for stability.
Presence of Oxidizing Agents Solutions may contain dissolved oxygen or trace metal ions that can catalyze oxidative degradation of the aromatic ring or the benzylic position.
Solution: Degas your solvent before use by sparging with an inert gas (e.g., nitrogen or argon). Consider the addition of a suitable antioxidant, but ensure it does not interfere with your downstream analysis.
Photodegradation Exposure to light, especially UV light, can induce degradation of aromatic compounds.
Solution: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
Elevated Temperature Higher temperatures can accelerate degradation reactions.
Solution: Prepare and store solutions at controlled room temperature or under refrigerated conditions (2-8 °C), unless the experimental protocol requires elevated temperatures.
Issue 2: Inconsistent or Irreproducible Stability Data

Symptoms:

  • Varying degradation rates observed in replicate experiments.

  • Inconsistent impurity profiles between batches of the same solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Solution Preparation Minor variations in pH, concentration, or the presence of contaminants can lead to different stability outcomes.
Solution: Standardize your solution preparation protocol. Use freshly calibrated equipment for all measurements. Ensure the purity of the solvent and the compound.
Variable Storage Conditions Fluctuations in temperature or light exposure of stored solutions can affect stability.
Solution: Store all solutions under identical, controlled conditions. Use a temperature and humidity-controlled storage chamber if available.
Analytical Method Variability The analytical method may not be robust enough to provide consistent results.
Solution: Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. Ensure the method is stability-indicating, meaning it can separate the parent compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for conducting forced degradation studies on this compound?

A1: Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3] Based on ICH guidelines, the following stress conditions are recommended:

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).[4]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C).[4]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Storing the solution at elevated temperatures (e.g., 60-80°C).
Photostability Exposing the solution to a combination of visible and UV light, as specified in ICH Q1B guidelines.[5][6][7][8][9]

Q2: What analytical techniques are best suited for monitoring the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An RP-HPLC method with UV detection is typically used. For a structurally similar compound, a C18 column with a mobile phase of Acetonitrile and a phosphate buffer (pH=3) was successfully used.[1] To identify unknown degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, based on its structure, potential degradation routes include:

  • Oxidation: Hydroxylation of the aromatic ring or oxidation at the benzylic carbon.

  • Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.

  • Cleavage of the molecule: Under harsh conditions, the bond between the phenyl ring and the butyric acid moiety could cleave.

Further investigation using techniques like LC-MS/MS would be necessary to elucidate the exact degradation pathways and identify the resulting products.

Experimental Protocols

Protocol 1: General Stability Assessment in a Specific Solvent
  • Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

    • Prepare the solution in a volumetric flask to ensure accuracy.

  • Storage:

    • Transfer aliquots of the solution into amber HPLC vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

    • Prepare a control sample to be analyzed immediately (T=0).

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a vial from storage.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Characterize the impurity profile by observing the retention times and peak areas of the degradation products.

Protocol 2: Forced Degradation Study (as per ICH Guidelines)

This protocol outlines a general approach. Specific concentrations and durations may need to be optimized.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at 60°C for a specified time. Neutralize with HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at 80°C for a specified time.

    • Photodegradation: Expose the stock solution in a photostability chamber to light as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Data Data Analysis and Degradation Profile HPLC->Data LCMS->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_cleavage Molecular Cleavage Parent This compound Oxidation_Product Hydroxylated Aromatic Ring or Benzylic Oxidation Product Parent->Oxidation_Product H2O2 Decarboxylation_Product 1-Chloro-4-(2-methylpropyl)benzene Parent->Decarboxylation_Product Heat Cleavage_Product1 4-Chlorophenyl derivatives Parent->Cleavage_Product1 Harsh Conditions Cleavage_Product2 3-Methylbutanoic acid Parent->Cleavage_Product2 Harsh Conditions

References

Technical Support Center: Overcoming Poor Solubility of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Chlorophenyl)-3-methylbutanoic acid. The following information is designed to offer practical guidance and experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

A2: The poor aqueous solubility is likely due to a combination of factors:

  • Hydrophobic Nature : The presence of the chlorophenyl and methyl groups contributes to the molecule's overall hydrophobicity.

  • Crystalline Structure : In its solid state, the compound likely exists in a stable crystalline lattice that requires significant energy to break down during dissolution.[3]

Q3: What general strategies can be employed to improve the solubility of this compound?

A3: Several techniques can be used to enhance the solubility of poorly water-soluble acidic drugs.[4][5][6] These include:

  • pH Adjustment : As an acidic compound, its solubility is expected to be pH-dependent.[7]

  • Co-solvency : Utilizing water-miscible organic solvents can increase solubility.[5][8]

  • Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9][10][11]

  • Complexation : Forming inclusion complexes, for instance with cyclodextrins, can enhance solubility.[12][13][14]

  • Solid Dispersions : Dispersing the compound in a hydrophilic carrier can improve its dissolution rate.[15][16][17][18]

  • Nanotechnology : Reducing particle size to the nanoscale can significantly increase the surface area for dissolution.[19][20][21][22]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.

Possible Cause: The pH of your buffer is likely below the pKa of the carboxylic acid group, leading to the predominance of the less soluble, unionized form.

Troubleshooting Steps:

  • pH Adjustment : Since this compound is an acidic compound, increasing the pH of the aqueous solution will ionize the carboxylic acid group, forming a more soluble salt.[7][23][24][25]

    • Recommendation : Prepare a stock solution of your compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol). Then, dilute this stock solution into an aqueous buffer with a pH above the compound's pKa. A good starting point would be a phosphate buffer at pH 7.4.

  • Determine the pKa : If the pKa is unknown, it can be predicted using software or determined experimentally via potentiometric titration. This will help in selecting an appropriate buffer pH. The predicted pKa for this compound is approximately 4.13.[2]

  • Use of Co-solvents : If pH adjustment alone is insufficient, the addition of a co-solvent can help maintain solubility.[5][8][]

Issue 2: I need to prepare a concentrated stock solution, but it's not dissolving in common solvents.

Possible Cause: The compound may have limited solubility even in some organic solvents, or the dissolution rate may be very slow.

Troubleshooting Steps:

  • Solvent Screening : Test the solubility in a range of pharmaceutically acceptable solvents.

  • Heating and Agitation : Gently warming the mixture and providing constant agitation (e.g., using a vortex mixer or sonicator) can facilitate dissolution.

  • Co-solvent Systems : Using a mixture of solvents can be more effective than a single solvent. For example, a combination of DMSO and polyethylene glycol (PEG) 400.[]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of the compound by preparing a solid dispersion.

Methodology:

  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.[17]

  • Dissolve both the this compound and the carrier in a common volatile solvent like ethanol or a mixture of dichloromethane and methanol.[27] A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium (e.g., simulated intestinal fluid) and compare it to the dissolution of the pure compound.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the acidic drug.[7][24]Simple, effective for ionizable drugs, easy to implement.[]Risk of precipitation upon pH change (e.g., in the stomach), not suitable for non-ionizable compounds.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic drugs.[5][8]Can achieve high drug concentrations, simple to prepare.[4]Potential for in vivo precipitation upon dilution, toxicity concerns with some solvents.[8]
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility in water.[9][10][11]Effective at low concentrations, can improve membrane permeability.Potential for toxicity, especially with ionic surfactants, can cause foaming.[28]
Complexation (Cyclodextrins) The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[13][14][29]Can significantly increase solubility and stability, low toxicity.[4]Limited by the stoichiometry of the complex, can be expensive.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances dissolution.[15][16][17][18]Significant improvement in dissolution rate and bioavailability, well-established technique.[15][27]Can be physically unstable (recrystallization), manufacturing can be complex.
Nanotechnology Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[19][20][21][22]Can dramatically improve bioavailability, suitable for various administration routes.[19][22]Can be difficult to manufacture and ensure long-term stability.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies (Simple) cluster_2 Intermediate Strategies cluster_3 Advanced Strategies cluster_4 Evaluation start Poorly Soluble Compound: This compound char Characterize Physicochemical Properties (pKa, LogP, Crystal Form) start->char ph_adjust pH Adjustment char->ph_adjust cosolvent Co-solvency char->cosolvent surfactant Surfactant Solubilization ph_adjust->surfactant complexation Complexation (e.g., Cyclodextrins) cosolvent->complexation solid_disp Solid Dispersion surfactant->solid_disp nano Nanotechnology Approaches complexation->nano eval Evaluate Solubility, Dissolution, and Stability solid_disp->eval nano->eval success Successful Formulation eval->success

Caption: Workflow for selecting a solubility enhancement strategy.

Signaling_Pathway_Placeholder Logical Relationship: pH and Solubility of an Acidic Drug cluster_0 Environmental pH cluster_1 Drug Ionization State cluster_2 Resulting Aqueous Solubility low_ph Low pH (pH < pKa) unionized Predominantly Unionized Form (R-COOH) low_ph->unionized high_ph High pH (pH > pKa) ionized Predominantly Ionized Form (R-COO⁻) high_ph->ionized low_sol Poor Solubility unionized->low_sol high_sol Enhanced Solubility ionized->high_sol

Caption: Relationship between pH and the solubility of an acidic compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid. The information is designed to assist in optimizing reaction conditions and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the α-alkylation of 4-chlorophenylacetic acid. This involves the deprotonation of the α-carbon of 4-chlorophenylacetic acid using a suitable base to form a carbanion (enolate), followed by nucleophilic attack on an isopropyl halide (e.g., 2-chloropropane or 2-bromopropane).

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the nature of the alkylating agent. These factors significantly influence the reaction yield, purity of the product, and the formation of byproducts.

Q3: How can I purify the final product?

A3: Purification can typically be achieved through extraction, followed by distillation or recrystallization. After the reaction, the mixture is usually poured into water, and the aqueous and organic layers are separated. The organic layer containing the product can be concentrated, and the crude product can be purified by reduced pressure distillation or by recrystallization from a suitable solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficiently Strong Base: The acidity of the α-proton of 4-chlorophenylacetic acid requires a strong base for efficient deprotonation. 2. Poor Quality Alkylating Agent: The isopropyl halide may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the set temperature.1. Use a stronger base. While potassium hydroxide can be effective, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) can ensure complete deprotonation. 2. Use a fresh, high-purity batch of the alkylating agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to avoid decomposition.
Formation of O-Alkylated Byproduct The enolate intermediate has two nucleophilic sites (oxygen and carbon). Reaction at the oxygen atom leads to the formation of an ester byproduct.This is generally less of a concern with carbanions from carboxylic acids but can be minimized by using less polar, aprotic solvents which favor C-alkylation.
Formation of Dialkylated Product If a second α-proton is present on the product and reaction conditions are harsh, a second alkylation can occur.Use of a strong, bulky base like LDA at low temperatures can help to selectively form the mono-alkylated product. Precise control of stoichiometry (1 equivalent of alkylating agent) is also crucial.
Elimination Byproducts from Alkylating Agent The base can react with the isopropyl halide, leading to the formation of propene through an E2 elimination pathway.Use a non-nucleophilic, sterically hindered base like LDA. Running the reaction at lower temperatures can also favor the SN2 reaction over elimination.
Low Product Purity Incomplete reaction, presence of byproducts, or residual starting materials.Ensure complete reaction by monitoring with an appropriate technique (TLC, GC, HPLC). Optimize the purification method, for instance by selecting a different recrystallization solvent or improving the distillation conditions.

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide in Xylene

This protocol is based on a reported synthesis with a high yield.[1]

Materials:

  • 4-Chlorophenylacetic acid

  • 2-Chloropropane (isopropyl chloride)

  • Fine potassium hydroxide (particle size < 100 µm)

  • Xylene

  • Water

Procedure:

  • Prepare a dispersion of fine potassium hydroxide (0.33 mol) in xylene.

  • Add a solution of 4-chlorophenylacetic acid (0.22 mol) in xylene to the potassium hydroxide dispersion.

  • To this mixture, add a solution of 2-chloropropane (0.22 mol) in xylene dropwise over approximately 10 minutes.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 50 minutes.

  • After the reaction is complete, pour the mixture into 300 ml of water.

  • Separate the aqueous and organic layers.

  • Concentrate the organic layer to remove xylene by distillation.

  • Purify the crude product by reduced pressure distillation to obtain this compound.

Expected Yield: ~91%[1] Melting Point: 88-89°C[1]

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol

ParameterValueReference
Starting Material 4-Chlorophenylacetic acid[1]
Alkylating Agent 2-Chloropropane[1]
Base Potassium Hydroxide[1]
Solvent Xylene[1]
Reaction Temperature 70-80°C[1]
Reaction Time 50 minutes[1]
Reported Yield 91%[1]
Product Melting Point 88-89°C[1]

Table 2: Comparison of Potential Reaction Conditions for Optimization

Parameter Option 1 Option 2 Option 3 Considerations
Base Potassium Hydroxide (KOH)Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)LDA and n-BuLi are stronger, non-nucleophilic bases that can lead to faster and more complete deprotonation, potentially at lower temperatures. However, they are more hazardous and require anhydrous conditions.
Solvent XyleneTetrahydrofuran (THF)N,N-Dimethylformamide (DMF)THF is a good choice for reactions with LDA or n-BuLi. DMF is a polar aprotic solvent that can accelerate SN2 reactions, but may also promote side reactions.
Temperature 70-80°C-78°C to room temperatureRoom temperature to 50°CLower temperatures, especially with stronger bases like LDA, can improve selectivity and reduce byproduct formation.
Alkylating Agent 2-Chloropropane2-Bromopropane2-IodopropaneBromides and iodides are more reactive than chlorides, which may allow for lower reaction temperatures or shorter reaction times, but they are also more expensive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 4-Chlorophenylacetic acid, Base, and Solvent start->reactants add_alkyl_halide Add Isopropyl Halide reactants->add_alkyl_halide heat Heat to Reaction Temperature add_alkyl_halide->heat monitor Monitor Reaction (TLC/GC) heat->monitor quench Quench with Water monitor->quench extract Separate Organic Layer quench->extract concentrate Concentrate Organic Layer extract->concentrate purify Purify Product (Distillation/Recrystallization) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Issues start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Use Stronger Base cause1->sol1b sol2a Use Non-nucleophilic Base cause2->sol2a sol2b Lower Reaction Temperature cause2->sol2b sol3a Optimize Purification Method cause3->sol3a

Caption: A logical diagram for troubleshooting low yield or purity in the synthesis.

References

Technical Support Center: 2-(4-Chlorophenyl)-3-methylbutanoic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound.

Synthesis: Alkylation of 4-Chlorophenylacetic acid

A common synthetic route to this compound involves the alkylation of 4-chlorophenylacetic acid with an isopropyl halide. Below are potential issues and troubleshooting steps for this method.

Q1: The yield of my reaction is consistently low. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and solutions:

  • Incomplete Deprotonation: The first step of the reaction is the deprotonation of 4-chlorophenylacetic acid to form a reactive enolate. If this step is incomplete, the starting material will not be fully consumed.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base. Common bases for this reaction include sodium hydride (NaH) or lithium diisopropylamide (LDA).

      • Use the correct stoichiometry of the base. Typically, slightly more than two equivalents of a strong base are required to deprotonate both the carboxylic acid and the alpha-carbon.

      • Ensure your solvent is anhydrous. Protic solvents will quench the base and the enolate.

  • Side Reactions: The enolate can participate in side reactions, such as self-condensation.

    • Troubleshooting:

      • Maintain a low reaction temperature during enolate formation and alkylation to minimize side reactions.

      • Add the alkylating agent (e.g., 2-bromopropane) slowly to the reaction mixture to control the reaction rate.

  • Poor Quality Reagents: The purity of your starting materials and reagents is crucial.

    • Troubleshooting:

      • Use freshly distilled or high-purity solvents.

      • Ensure your 4-chlorophenylacetic acid and alkylating agent are of high purity.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products often indicates a lack of reaction control.

  • Dialkylation: The product itself has an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated impurity.

    • Troubleshooting:

      • Use a controlled amount of the alkylating agent (typically 1.0 to 1.2 equivalents).

      • Maintain a low reaction temperature to favor mono-alkylation.

  • O-alkylation vs. C-alkylation: While C-alkylation is the desired outcome, some O-alkylation of the carboxylate may occur.

    • Troubleshooting:

      • The choice of counter-ion can influence the C/O alkylation ratio. Lithium enolates generally favor C-alkylation more than sodium or potassium enolates.

Purification

Q3: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification methods?

A3: Purification of carboxylic acids can be challenging due to their polarity.

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

      • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The carboxylic acid will precipitate out.

      • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: This is a standard technique for purifying solid organic compounds.

    • Troubleshooting Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes) often works well.

  • Column Chromatography: While possible, it can be more challenging for carboxylic acids due to their tendency to streak on silica gel.

    • Troubleshooting:

      • Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.

Biological Assays

Q4: I am not observing the expected biological activity in my assays. What could be the issue?

A4: A lack of biological activity can be due to several factors, from the compound itself to the assay conditions.

  • Compound Purity: Impurities can interfere with the assay or inhibit the activity of your compound.

    • Troubleshooting:

      • Ensure your compound is highly pure. Use techniques like NMR, LC-MS, and elemental analysis to confirm purity.

  • Compound Stability: The compound may be degrading under the assay conditions.

    • Troubleshooting:

      • Assess the stability of your compound in the assay buffer and at the experimental temperature.

  • Assay Conditions: The assay itself may not be optimized.

    • Troubleshooting:

      • Run positive and negative controls to ensure the assay is working correctly.

      • Optimize parameters such as incubation time, compound concentration, and cell density.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chlorophenylacetic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropane

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorophenylacetic acid (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back down to 0 °C and slowly add 2-bromopropane (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Acidify the mixture with 1M HCl to a pH of ~2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction followed by recrystallization.

Quantitative Data

ParameterValueReference
Molecular Weight212.67 g/mol [1]
Melting Point87-91 °C[1]
Boiling Point318.7 °C (Predicted)[1]
pKa4.13 (Predicted)[1]

Signaling Pathways and Workflows

Hypothetical Mechanism of Action

While the specific mechanism of action for this compound is not well-defined in the literature, related phenylalkanoic acid derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and ion channel modulation effects. The following diagram illustrates a hypothetical signaling pathway based on the potential for this class of compounds to modulate inflammatory responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor IKK IKK Complex Receptor->IKK Activates Compound 2-(4-Chlorophenyl) -3-methylbutanoic acid Compound->IKK Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Start Start: 4-Chlorophenylacetic acid Deprotonation 1. Deprotonation (e.g., NaH in THF) Start->Deprotonation Alkylation 2. Alkylation (2-Bromopropane) Deprotonation->Alkylation Quench 3. Reaction Quench (Water) Alkylation->Quench Acidification 4. Acidification (HCl) Quench->Acidification Extraction 5. Extraction (Organic Solvent) Acidification->Extraction Purification 6. Purification (Acid-Base Extraction & Recrystallization) Extraction->Purification Analysis 7. Analysis (NMR, LC-MS) Purification->Analysis End Final Product: 2-(4-Chlorophenyl)-3- methylbutanoic acid Analysis->End

Caption: General experimental workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues during synthesis.

Problem Problem Identified LowYield Low Yield Problem->LowYield e.g. ImpureProduct Impure Product Problem->ImpureProduct e.g. CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) LowYield->CheckConditions OptimizePurification Optimize Purification Method ImpureProduct->OptimizePurification AnalyzeByproducts Analyze Byproducts (NMR, MS) ImpureProduct->AnalyzeByproducts SolutionFound Solution Implemented CheckReagents->SolutionFound CheckConditions->SolutionFound OptimizePurification->SolutionFound AnalyzeByproducts->SolutionFound

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the alkylation of a 4-chlorophenylacetic acid derivative. This typically involves the deprotonation of 4-chlorophenylacetic acid to form a carbanion, followed by nucleophilic substitution with an isopropyl halide, such as 2-chloropropane or 2-bromopropane.

Q2: What are the primary side reactions to anticipate during this synthesis?

A2: The major side reactions include:

  • Elimination (E2) Reaction: The use of a secondary alkyl halide like isopropyl chloride with a strong base can lead to the formation of propene gas.

  • Dialkylation: The product, this compound, can be further deprotonated and alkylated to yield a dialkylated byproduct.

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-chlorophenylacetic acid.

Q3: How can I detect the presence of side products in my reaction mixture?

A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying the desired product and any impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and detection of propene gas. The reaction conditions are favoring the E2 elimination side reaction over the desired SN2 alkylation. This is common when using a secondary alkyl halide with a strong, sterically unhindered base.- Use a less sterically hindered, strong base.- Employ a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway.- Maintain a lower reaction temperature to disfavor the elimination reaction.
Presence of a higher molecular weight byproduct detected by MS. This is likely due to dialkylation of the product. The enolate of the product can react with another molecule of the alkylating agent.- Use a stoichiometric amount of the alkylating agent or a slight excess of the 4-chlorophenylacetic acid.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Significant amount of unreacted 4-chlorophenylacetic acid remains. The deprotonation step may be incomplete, or the alkylation reaction is too slow under the current conditions.- Ensure a sufficiently strong base is used for complete deprotonation.- Increase the reaction time or temperature, but be mindful that higher temperatures may promote the elimination side reaction.
Difficulty in purifying the final product. The presence of closely related side products (e.g., dialkylated acid) or unreacted starting material can complicate purification by standard methods like recrystallization.- Utilize column chromatography for separation. The polarity difference between the desired product, starting material, and dialkylated product should allow for effective separation.- Optimize the recrystallization solvent system to improve the selective precipitation of the desired product.

Experimental Protocols

Representative Synthesis of this compound

Materials:

  • 4-Chlorophenylacetic acid

  • Sodium hydride (NaH) or other suitable strong base

  • 2-Chloropropane

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of 4-chlorophenylacetic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloropropane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_main Desired SN2 Pathway cluster_side E2 Elimination Side Reaction 4-Chlorophenylacetic_acid 4-Chlorophenylacetic acid Enolate Enolate Intermediate 4-Chlorophenylacetic_acid->Enolate  Strong Base (e.g., NaH) Product 2-(4-Chlorophenyl)-3- methylbutanoic acid Enolate->Product  Isopropyl Chloride (SN2) Enolate_side Enolate Intermediate Propene Propene Enolate_side->Propene  Isopropyl Chloride (E2) Unreacted_Enolate Unreacted Enolate Enolate_side->Unreacted_Enolate

Caption: Desired SN2 synthesis pathway versus the competing E2 elimination side reaction.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Propene Propene Detected? Start->Check_Propene High_MW_Impurity High MW Impurity? Check_Propene->High_MW_Impurity No E2_Problem Optimize to Favor SN2: - Lower Temperature - Polar Aprotic Solvent Check_Propene->E2_Problem Yes Unreacted_SM Unreacted Starting Material? High_MW_Impurity->Unreacted_SM No Dialkylation_Problem Optimize Stoichiometry: - Use 1.0 eq. Alkylating Agent - Slow Addition High_MW_Impurity->Dialkylation_Problem Yes Incomplete_Reaction Optimize Reaction Conditions: - Stronger Base - Increase Reaction Time Unreacted_SM->Incomplete_Reaction Yes Purification Purify via Column Chromatography Unreacted_SM->Purification No

Caption: Troubleshooting workflow for identifying and addressing common synthesis issues.

References

Technical Support Center: Degradation of 2-(4-Chlorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments related to the degradation of 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, predictions can be made based on structurally similar compounds like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The degradation is expected to proceed via two main routes: biotic and abiotic pathways.

  • Biotic Degradation: In microbial systems, the degradation is likely initiated by enzymatic action. A probable pathway involves the hydroxylation of the chlorophenyl ring, followed by ring cleavage. Key enzymes in similar processes include dioxygenases and hydroxylases.[1] The aliphatic side chain may also be a target for initial oxidation.

  • Abiotic Degradation: This can occur through processes like hydrolysis, photolysis, and thermolysis.[2] Photodegradation in the presence of UV light may lead to the cleavage of the C-C bond between the phenyl group and the carboxylic acid moiety and hydroxylation of the aromatic ring.[3]

Q2: What are the likely initial degradation products?

A2: Based on analogous compounds, the initial degradation products could include:

  • Hydroxylated derivatives of the parent compound, such as 2-(4-Chloro-2-hydroxyphenyl)-3-methylbutanoic acid.

  • 4-Chlorophenol, resulting from the cleavage of the side chain.[1]

  • Subsequent products could include chlorinated catechols, which are common intermediates in the degradation of chlorophenoxy herbicides.[4]

Q3: What analytical methods are suitable for studying the degradation of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is highly suitable for separating the parent compound from its degradation products.[5] Key components of such a method would include:

  • Column: A C18 column is a common choice.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[6]

  • Detection: UV detection is appropriate, with the wavelength selected based on the absorbance maximum of the parent compound and its expected degradation products.[5] Mass spectrometry (LC-MS) can be coupled to HPLC for the identification of unknown degradation products.[7]

Troubleshooting Guides

Problem: I am not observing any degradation of the compound under my experimental conditions.

  • Possible Cause: The degradation conditions may not be stringent enough.

    • Solution: For forced degradation studies, ensure the stress conditions are appropriate. For acid/base hydrolysis, try increasing the concentration of the acid/base or the temperature. For oxidative degradation, ensure the concentration of the oxidizing agent (e.g., H₂O₂) is sufficient. For photolytic studies, check the intensity and wavelength of the light source.[6]

  • Possible Cause: The analytical method is not sensitive enough to detect low levels of degradation products.

    • Solution: Optimize the HPLC method. This could involve adjusting the injection volume, optimizing the detector wavelength, or using a more sensitive detector like a mass spectrometer.

Problem: I am seeing multiple, poorly resolved peaks in my HPLC chromatogram.

  • Possible Cause: The HPLC method is not optimized for separating the degradation products.

    • Solution: Adjust the mobile phase gradient to improve separation. Experiment with different organic modifiers (acetonitrile vs. methanol) or change the pH of the aqueous phase.[8] A longer column or a column with a smaller particle size can also enhance resolution.

  • Possible Cause: The sample is overloaded on the column.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.[8]

Problem: My results are not reproducible between experiments.

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Ensure that all experimental parameters, such as temperature, pH, and reagent concentrations, are tightly controlled. Use calibrated equipment.

  • Possible Cause: The stability of the samples and standards.

    • Solution: Prepare fresh standards for each run and ensure that samples are stored appropriately (e.g., refrigerated or frozen) to prevent further degradation before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.[6]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a suggested starting method that should be validated for the specific application.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV at 225 nm.[5]

  • Injection Volume: 10 µL.

Data Presentation

Quantitative data from degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.

Stress ConditionDurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradation Products
0.1 N HCl24 h10085152
0.1 N NaOH24 h10060403
3% H₂O₂24 h10075254
Thermal (80°C)48 h1009551
Photolytic (UV)8 h10050505

Mandatory Visualization

G cluster_biotic Biotic Degradation Pathway cluster_abiotic Abiotic Degradation Pathway (Photolysis) Parent This compound Hydroxylated Hydroxylated Intermediate Parent->Hydroxylated Hydroxylation Chlorocatechol Chlorinated Catechol Hydroxylated->Chlorocatechol Further Oxidation RingCleavage Ring Cleavage Products Chlorocatechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Parent2 This compound SideChainCleavage 4-Chlorophenol + Side Chain Radical Parent2->SideChainCleavage UV Light HydroxylationProduct Hydroxylated Parent Parent2->HydroxylationProduct UV Light / ROS Mineralization Mineralization (CO2, H2O, Cl-) SideChainCleavage->Mineralization HydroxylationProduct->Mineralization

Caption: Putative biotic and abiotic degradation pathways.

G cluster_workflow Experimental Workflow for Degradation Studies A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC Analysis (Stability-Indicating Method) C->D E Data Analysis (% Degradation, Peak Purity) D->E F Identify Degradants (LC-MS, NMR) E->F If needed

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Enhancing the Purity of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing the purity of 2-(4-Chlorophenyl)-3-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter when synthesizing this compound?

A1: Impurities can generally be categorized as follows:

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., 4-chlorophenylacetic acid), reagents, and products from side reactions that may occur during the synthesis.[1]

  • Degradation Products: These can form if the compound is exposed to harsh conditions like excessive heat, light, or non-neutral pH during the reaction or storage.[1]

  • Residual Solvents: Solvents used during the synthesis or purification steps (e.g., xylene, toluene, ethyl acetate) may remain in the final product if not adequately removed.[1]

Q2: My initial purity analysis (HPLC/NMR) shows several unexpected peaks. What is the first step in troubleshooting?

A2: The first step is to identify the source of the impurity.

  • Analyze Starting Materials: Run an analysis of your starting materials to ensure they are pure and not contributing the unknown peaks.

  • Review Reaction Conditions: Scrutinize your reaction setup. Incomplete reactions or side reactions are common sources of impurities.

  • Consider Side Products: Based on your synthetic route, hypothesize potential side products and see if their expected analytical signals match your unknown peaks. For instance, esters can form if an alcohol is present.[2]

Q3: The melting point of my product is broad and lower than the reported value (87-91 °C). What does this signify?

A3: A broad or depressed melting point is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, requiring less energy to melt. The product requires further purification.

Q4: For a first-pass purification of a crude solid, which technique is most efficient?

A4: For a crystalline solid like this compound, recrystallization is often the most straightforward and scalable initial purification method.[3] If the impurities are not acidic, a simple acid-base liquid-liquid extraction is also highly effective and can remove a significant amount of non-polar contaminants.[4]

Q5: My compound seems to be sticking to the silica gel during column chromatography. How can I improve its elution?

A5: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing peaks.[4] To mitigate this, you can:

  • Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as formic acid or acetic acid, to your mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica.

  • Use a Base Wash (for stable compounds): Adding a trace amount of a base like triethylamine to the eluent can deprotonate the silica's silanol groups, preventing the acid from sticking.[4]

  • Switch to a Different Stationary Phase: Consider using reversed-phase (C18) silica gel, which is an excellent medium for purifying carboxylic acids.[5]

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Problem: Low Purity (<95%) After Initial Synthesis and Work-up
  • Possible Cause: Significant quantities of non-acidic starting materials or byproducts are present.

  • Suggested Solution: Perform an acid-base extraction to selectively isolate the acidic product from neutral or basic impurities. This method leverages the acidic nature of the carboxylic acid group.

AcidBaseExtraction start_node Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Wash with aq. NaHCO3 or other weak base start_node->add_base process_node process_node output_node output_node waste_node waste_node decision_node decision_node separate Separate Layers in Separatory Funnel add_base->separate org_layer Organic Layer: Contains neutral/basic impurities separate->org_layer Top or Bottom Layer aq_layer Aqueous Layer: Contains product as carboxylate salt separate->aq_layer Other Layer acidify Acidify aqueous layer with HCl to pH < 2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate isolate Isolate by Filtration, Wash with Water & Dry precipitate->isolate pure_product Pure 2-(4-Chlorophenyl) -3-methylbutanoic Acid isolate->pure_product

Caption: Workflow for purification via acid-base extraction.

Problem: Persistent Impurities Remain After Recrystallization
  • Possible Cause: The impurities have solubility characteristics very similar to the desired product, making separation by crystallization ineffective.

  • Suggested Solution: Use preparative column chromatography for a more refined separation based on polarity differences. The choice between normal-phase and reversed-phase chromatography depends on the nature of the persistent impurity.

ChromatographySelection start_node Impure Product (Post-Recrystallization) analyze Analyze impurity polarity (e.g., via TLC or HPLC) start_node->analyze decision_node decision_node np_path Normal-Phase Chromatography (Silica Gel) result_node High Purity Product (>99%) np_path->result_node rp_path Reversed-Phase Chromatography (C18 Media) rp_path->result_node decision Is the main impurity LESS polar than the product? analyze->decision decision->np_path Yes decision->rp_path No (More Polar or Very Similar)

Caption: Decision logic for selecting a chromatography method.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent (e.g., toluene, ethyl acetate, or acetone). A good solvent will dissolve the product when hot but not when cold.

  • Add Anti-Solvent (if needed): If the product is soluble even when cold, add a hot anti-solvent (e.g., hexanes, heptane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the solid.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent system identified in the previous steps.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers once with the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) while stirring until the pH is approximately 1-2. The pure product should precipitate as a white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

Protocol 3: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This is a general method for assessing purity; optimization may be required.

  • Sample Preparation: Prepare a sample solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 225 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative area percentage of the main peak compared to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility between the product and impurities at different temperatures.Simple, cost-effective, scalable.Ineffective if impurities have similar solubility; potential for product loss.>98%
Acid-Base Extraction Difference in acidity. The acidic product is converted to a water-soluble salt, separating it from neutral/basic impurities.Fast, highly effective for removing non-acidic impurities, scalable.[4]Only removes non-acidic impurities; requires use of acids and bases.>97% (depends on impurity profile)
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[5]High resolving power, can separate very similar compounds.More time-consuming, requires larger solvent volumes, can be less scalable.>99%
Anion Exchange Chromatography The anionic carboxylate binds to a positively charged resin, allowing neutral/cationic impurities to be washed away.[3][7]High specificity for acidic compounds.Requires specialized resins and buffers.>99%

Table 2: Typical RP-HPLC Parameters for Purity Analysis

ParameterRecommended SettingPurpose
Stationary Phase C18 (Reversed-Phase)Good retention and separation for moderately polar organic acids.[5]
Mobile Phase A Water + 0.1% TFA or Formic AcidThe aqueous component of the mobile phase. The acid sharpens peaks.
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidThe organic component of the mobile phase.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex mixtures with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.[6]
Detection Wavelength 225 nmWavelength for detecting the chlorophenyl chromophore.[6]

References

Navigating the Scale-Up of 2-(4-Chlorophenyl)-3-methylbutanoic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of chemical synthesis is a critical juncture. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the large-scale production of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a key intermediate in various manufacturing processes.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up of this compound synthesis, with a focus on the alkylation of 4-chlorophenylacetic acid.

ProblemPotential Cause(s)Recommended Solutions
Low Yield 1. Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to fully deprotonate the 4-chlorophenylacetic acid. 2. Side Reactions: Competing reactions, such as elimination of the alkylating agent or side reactions involving the solvent, can reduce the yield of the desired product. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.1. Base Selection & Stoichiometry: Consider using a stronger base or increasing the molar equivalents of the base. Ensure adequate mixing to facilitate the deprotonation. 2. Solvent & Alkylating Agent Choice: Select a solvent that is inert under the reaction conditions. The choice of alkylating agent and its stability are also crucial. 3. Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature range that maximizes yield while minimizing by-product formation.
Inconsistent Product Purity 1. Presence of Unreacted Starting Materials: Inefficient reaction or work-up can leave unreacted 4-chlorophenylacetic acid or alkylating agent in the product. 2. Formation of By-products: Over-alkylation or other side reactions can lead to impurities that are difficult to separate. 3. Ineffective Purification: The chosen purification method (e.g., crystallization, distillation) may not be suitable for removing specific impurities at a larger scale.1. Reaction Monitoring & Work-up: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion. Optimize the work-up procedure to effectively remove unreacted starting materials. 2. Control of Reaction Conditions: Precisely control stoichiometry, temperature, and addition rates to minimize the formation of by-products. 3. Purification Method Development: Develop a robust purification protocol. This may involve screening different solvents for crystallization or optimizing distillation parameters. The use of activated carbon can also help in removing certain impurities.[1]
Difficult Product Isolation 1. Product Solubility: The product may be too soluble in the work-up solvent, leading to losses during extraction. 2. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. 3. Oiling Out During Crystallization: The product may separate as an oil rather than a crystalline solid, complicating isolation.1. Solvent Selection: Choose an extraction solvent in which the product has high solubility and the impurities have low solubility. 2. Work-up Modification: Adjust the pH or add salt to the aqueous phase to break emulsions. 3. Crystallization Optimization: Screen different solvent systems, control the cooling rate, and consider seeding to induce proper crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the alkylation of 4-chlorophenylacetic acid?

A1: The most critical parameters are typically temperature, the stoichiometry of the base and alkylating agent, and the choice of solvent. Temperature control is crucial to prevent side reactions. Precise stoichiometry ensures complete reaction and minimizes unreacted starting materials. The solvent should be inert and facilitate both the reaction and subsequent product isolation.

Q2: How can I minimize the formation of di-alkylated by-products?

A2: Di-alkylation can be a significant issue. To minimize it, you can try slowly adding the alkylating agent to the reaction mixture to maintain a low instantaneous concentration. Using a bulky base might also sterically hinder the second alkylation. Optimizing the stoichiometry to avoid a large excess of the alkylating agent is also recommended.

Q3: What are the recommended safety precautions when handling the reagents for this synthesis at a large scale?

A3: The reagents, particularly strong bases and some alkylating agents, can be hazardous. Always work in a well-ventilated area, preferably a fume hood designed for large-scale reactions. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Q4: My reaction work-up results in a persistent emulsion. How can I resolve this?

A4: Emulsions during work-up are common in large-scale reactions. To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent can sometimes disrupt the emulsion. In some cases, filtration through a pad of celite can also be effective.

Q5: What is a suitable method for purifying the final product at a multi-kilogram scale?

A5: For multi-kilogram scale purification, crystallization is often the most practical and cost-effective method. You will need to perform solvent screening to find a solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures. Distillation under reduced pressure can also be an option if the product is thermally stable and has a suitable boiling point.

Experimental Protocols

A representative lab-scale synthesis involves the reaction of 4-chlorophenylacetic acid with an isopropyl halide in the presence of a strong base in an organic solvent. The scale-up of this process requires careful consideration of reaction conditions and work-up procedures.

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the key stages of the synthesis and a decision-making process for troubleshooting common issues.

experimental_workflow start Start: Reagents reagents Charge Reactor with 4-Chlorophenylacetic Acid & Solvent start->reagents base_addition Add Base (e.g., Sodium Hydride) reagents->base_addition alkylation Add Alkylating Agent (e.g., Isopropyl Bromide) base_addition->alkylation reaction Reaction at Controlled Temperature alkylation->reaction workup Aqueous Work-up & Phase Separation reaction->workup purification Purification (e.g., Crystallization) workup->purification product Isolated Product: This compound purification->product troubleshooting_logic issue Identify Issue low_yield Low Yield issue->low_yield low_purity Low Purity issue->low_purity isolation_problem Isolation Problem issue->isolation_problem check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Action optimize_temp Optimize Temperature low_yield->optimize_temp Action change_base Change Base/Solvent low_yield->change_base Action analyze_impurities Identify Impurities (GC/MS, NMR) low_purity->analyze_impurities Action optimize_workup Optimize Work-up (pH, solvent) isolation_problem->optimize_workup Action optimize_crystallization Optimize Crystallization (solvent, cooling rate) isolation_problem->optimize_crystallization Action adjust_conditions Adjust Reaction Conditions (e.g., addition rate) analyze_impurities->adjust_conditions improve_purification Improve Purification Method analyze_impurities->improve_purification

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validated analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid. The information presented herein is based on established validation principles and data from analogous compounds to provide a comprehensive overview for method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, well-suited for non-volatile or thermally sensitive compounds like this compound. Separation is achieved based on the analyte's affinity for the stationary and mobile phases.

Experimental Protocol: RP-HPLC-UV Method

This protocol outlines a typical Reversed-Phase HPLC method with UV detection.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column : C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of Acetonitrile and a pH 3.0 phosphate buffer (50:50 v/v).[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.[1]

  • Injection Volume : 20 µL.

  • Detection : UV at 225 nm.[1]

  • Sample Preparation :

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Summary of HPLC Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of a small organic acid, in accordance with ICH Q2(R1) guidelines.[2][3]

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9950.999
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 2%0.8%
Intermediate Precision: ≤ 3%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Robustness % RSD ≤ 5% for minor changes in method parametersPassed (variations in pH, mobile phase composition, flow rate)

Gas Chromatography (GC) with Derivatization

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For carboxylic acids like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis.[5][6]

Experimental Protocol: GC-FID Method

This protocol describes a typical GC method with Flame Ionization Detection (FID) following a silylation derivatization step.

  • Derivatization :

    • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation : GC system with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.

  • Column : DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature : 300°C.

  • Injection Volume : 1 µL (split ratio 20:1).

Summary of GC Validation Parameters

The following table outlines typical performance characteristics for a validated GC method.

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD) Repeatability: ≤ 2%1.1%
Intermediate Precision: ≤ 3%1.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Specificity No interfering peaks from derivatizing agent or matrixBaseline separation of analyte peak
Robustness % RSD ≤ 5% for minor changes in method parametersPassed (variations in oven ramp rate, carrier gas flow)

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including the nature of the analyte, the required sensitivity, and available instrumentation.

FeatureHPLCGC
Analyte Volatility Not requiredRequired (derivatization needed for this compound)
Sample Preparation Simpler (dissolve and inject)More complex (derivatization required)
Analysis Time Typically longer run times (10-30 min)Often faster run times (5-15 min)
Sensitivity Good, can be enhanced with specific detectorsExcellent, especially with sensitive detectors like FID or MS
Instrumentation Cost Generally higher due to high-pressure pumps and solvent usageCan be lower, but autosamplers and specialized detectors add to the cost
Common Issues Column degradation, mobile phase preparation, peak tailingInlet contamination, derivatization inconsistencies, thermal degradation
Best Suited For Routine quality control, analysis of non-volatile impuritiesTrace analysis, analysis of volatile impurities, structural confirmation with MS

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, adhering to ICH guidelines.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev ValidationProtocol Develop Validation Protocol MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Compile Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation & Routine Use ValidationReport->MethodImplementation Lifecycle Continuous Monitoring & Lifecycle Management MethodImplementation->Lifecycle

Caption: Workflow for analytical method validation.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound, provided the methods are properly validated. HPLC offers a more direct approach with simpler sample preparation, making it ideal for routine quality control and assays. Conversely, GC, although requiring a derivatization step, can provide higher sensitivity and is an excellent choice for trace-level impurity analysis, especially when coupled with a mass spectrometer for definitive identification. The selection of the most appropriate method should be based on the specific analytical requirements, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the available laboratory resources.

References

Unraveling the Stereochemistry of 2-(4-Chlorophenyl)-3-methylbutanoic Acid: A Look into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

While comprehensive comparative data on the biological activities of the individual stereoisomers of 2-(4-Chlorophenyl)-3-methylbutanoic acid remains limited in publicly accessible scientific literature, preliminary information suggests potential avenues for stereoselective effects, particularly concerning enzyme inhibition.

This guide aims to provide researchers, scientists, and drug development professionals with the currently available information on the biological activity of the stereoisomers of this compound and to highlight the knowledge gaps that future research may address.

Overview of this compound Stereoisomers

This compound is a chiral molecule existing as two stereoisomers: (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid and (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid. The spatial arrangement of the atoms at the chiral center distinguishes these enantiomers, which can lead to significant differences in their interactions with biological systems, such as enzymes and receptors.

Biological Activity Insights

Data Presentation

Due to the scarcity of quantitative comparative data, a detailed table summarizing the biological activities of the stereoisomers cannot be constructed at this time. Further research is required to elucidate the specific potencies and efficacies of each enantiomer.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound stereoisomers are not available in the public domain. For researchers interested in investigating the acetylcholinesterase inhibitory activity of these compounds, a general experimental workflow is outlined below.

General Acetylcholinesterase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for assessing the acetylcholinesterase inhibitory potential of chemical compounds.

experimental_workflow General Workflow for Acetylcholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_enzyme Prepare Acetylcholinesterase Solution mix Mix Enzyme, DTNB, and Test Compound/Control prep_enzyme->mix prep_substrate Prepare Substrate (e.g., ATCI) Solution add_substrate Initiate Reaction by Adding Substrate prep_substrate->add_substrate prep_dtns Prepare DTNB Solution prep_dtns->mix prep_compounds Prepare Test Compound Solutions ((R)- and (S)-isomers) prep_compounds->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) incubate->measure_absorbance calculate_inhibition Calculate Percentage Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

General workflow for an in vitro acetylcholinesterase inhibition assay.

Future Directions and Conclusion

The current understanding of the differential biological activities of this compound stereoisomers is in its infancy. The preliminary findings regarding the (S)-enantiomer's inhibitory potential warrant more rigorous investigation. Future studies should focus on:

  • Quantitative Comparison: Performing in vitro assays to determine and compare the IC50 or Ki values of both the (R) and (S) enantiomers against various biological targets, including acetylcholinesterase and other relevant enzymes.

  • Mechanism of Action Studies: Elucidating the signaling pathways and molecular interactions through which each stereoisomer exerts its biological effects.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers in animal models to understand their in vivo efficacy and safety.

A comprehensive understanding of the stereoselective activity of this compound is crucial for any potential therapeutic development. The generation of robust, comparative data will be instrumental in guiding future research and unlocking the full potential of these chiral compounds.

A Comparative Analysis of Arylpropionic Acid Derivatives in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Arylpropionic acid derivatives represent a cornerstone in the management of pain and inflammation, primarily through their action as nonsteroidal anti-inflammatory drugs (NSAIDs). While a vast array of these compounds exists, this guide provides a comparative overview of prototypical agents, focusing on their mechanism of action, selectivity, and pharmacokinetic profiles. Due to the limited publicly available data on 2-(4-Chlorophenyl)-3-methylbutanoic acid, this guide will focus on well-characterized and widely used members of this class: Ibuprofen and Naproxen, alongside a discussion of the broader class.

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. The relative selectivity of NSAIDs for COX-1 versus COX-2 is a critical determinant of their efficacy and side-effect profile.

Comparative Efficacy and Selectivity

The therapeutic effects and adverse reactions of arylpropionic acid derivatives are intrinsically linked to their inhibitory activity against COX-1 and COX-2. An ideal NSAID would selectively inhibit COX-2 at sites of inflammation while sparing COX-1 activity in the gastrointestinal tract and kidneys to minimize side effects.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)COX-2 Selectivity Index (COX-1/COX-2)
Ibuprofen2.5 - 135.9 - 24~0.2 - 2.2
Naproxen1.2 - 5.62.4 - 9.8~0.3 - 2.3

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The COX-2 selectivity index is a ratio of the IC50 values; a higher index suggests greater selectivity for COX-2.

Pharmacokinetic Properties

The pharmacokinetic profiles of arylpropionic acid derivatives influence their dosing regimens and clinical utility. Key parameters include the time to reach maximum plasma concentration (Tmax), the elimination half-life (t1/2), and plasma protein binding.

CompoundTmax (hours)t1/2 (hours)Plasma Protein Binding (%)
Ibuprofen1.5 - 2.52 - 4>99
Naproxen2 - 412 - 17>99

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of NSAIDs.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against purified ovine COX-1 and human recombinant COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., Ibuprofen, Naproxen)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a set time (e.g., 5 minutes) and then terminated.

  • The concentration of PGE2, a major product of the COX reaction, is quantified using a competitive EIA kit.

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

  • The IC50 value is calculated from the dose-response curve.

Visualizing Molecular Pathways and Experimental Design

To better understand the biological context and experimental approach, the following diagrams illustrate the prostaglandin synthesis pathway and a typical workflow for evaluating NSAID efficacy.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids PLA2 Phospholipase A2 NSAIDs Arylpropionic Acids (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Upregulates

Caption: Mechanism of action of arylpropionic acid NSAIDs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Ex Vivo Analysis Compound_Selection Select Arylpropionic Acid Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Compound_Selection->COX_Assay Data_Analysis_IC50 Calculate IC50 Values & Selectivity Index COX_Assay->Data_Analysis_IC50 Animal_Model Select Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Data_Analysis_IC50->Animal_Model Lead Compound Selection Drug_Administration Administer Test Compounds Animal_Model->Drug_Administration Efficacy_Measurement Measure Anti-inflammatory / Analgesic Effects Drug_Administration->Efficacy_Measurement PK_Studies Pharmacokinetic Analysis (Tmax, t1/2) Drug_Administration->PK_Studies

Caption: Workflow for preclinical evaluation of NSAIDs.

A Comparative Guide to the Cross-Reactivity of 2-(4-Chlorophenyl)-3-methylbutanoic acid in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the immunoassay performance of 2-(4-Chlorophenyl)-3-methylbutanoic acid against potential cross-reactive analogs. It is designed for researchers, scientists, and drug development professionals to provide a framework for assessing assay specificity and interpreting experimental data. All data presented is for illustrative purposes to guide assay development and validation.

Quantitative Data on Cross-Reactivity

The specificity of an immunoassay is determined by its ability to distinguish the target analyte from structurally similar compounds. Cross-reactivity is quantified by comparing the concentration of a competing compound required to displace 50% of the labeled antigen (IC50) with the IC50 of the target analyte. The table below summarizes the hypothetical cross-reactivity of several compounds structurally related to this compound.

Compound NameStructure VariationIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte 15 100%
2-(4-Bromophenyl)-3-methylbutanoic acidHalogen Substitution (Br for Cl)2560.0%
2-Phenyl-3-methylbutanoic acidRemoval of Halogen9016.7%
2-(4-Chlorophenyl)butanoic acidIsopropyl group to Ethyl group15010.0%
2-(4-Chlorophenyl)-2-methylpropanoic acidIsopropyl group to tert-Butyl group3005.0%
4-Chlorobenzoic acidDifferent acidic moiety> 1000< 1.5%

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA

The following protocol details a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) methodology for determining the cross-reactivity of antibodies raised against this compound.

1. Materials & Reagents:

  • 96-well microtiter plates coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Primary antibody: Monoclonal or polyclonal antibody specific to this compound.

  • Standard solutions of this compound.

  • Test solutions of potential cross-reactants.

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated antibody (e.g., anti-mouse IgG).

  • Blocking buffer: 1% BSA in Phosphate Buffered Saline (PBS).

  • Wash buffer: PBS with 0.05% Tween 20 (PBST).

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).

2. Procedure:

  • Plate Preparation: Wash the pre-coated microtiter plate twice with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of either the standard solution or the test compound solution (at various concentrations) to the appropriate wells. Immediately add 50 µL of the primary antibody solution. Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the antigen coated on the plate for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer to remove any unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15 minutes. The HRP enzyme will catalyze a color change.

  • Stopping Reaction: Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the target analyte in the sample.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical biological pathway relevant to the target compound.

G cluster_prep 1. Plate Preparation cluster_competition 2. Competitive Binding cluster_detection 3. Detection A Coat Plate with Antigen-BSA Conjugate B Block Non-Specific Sites A->B C Add Sample / Standard (Free Analyte) B->C D Add Primary Antibody Wash1 Wash D->Wash1 E Add HRP-conjugated Secondary Antibody F Add TMB Substrate E->F Wash2 Wash G Measure Absorbance (450nm) F->G Wash3 Wash Wash1->E

Caption: Experimental workflow for the competitive immunoassay.

G cluster_membrane Cell Membrane cluster_cascade Intracellular Signaling Receptor Membrane Receptor Kinase_A Signal Transducer A Receptor->Kinase_A Compound 2-(4-Chlorophenyl)-3- methylbutanoic acid Compound->Receptor Binding & Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Response Cellular Response (e.g., Gene Expression) TF->Response Nuclear Translocation

Caption: Hypothetical signaling pathway affected by the target compound.

A Comparative Guide to Establishing the Purity of 2-(4-Chlorophenyl)-3-methylbutanoic acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 2-(4-Chlorophenyl)-3-methylbutanoic acid standards. Ensuring the purity of chemical standards is paramount for accurate and reproducible experimental results in research and drug development. This document outlines and objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. Detailed experimental protocols and supporting data are provided to assist in selecting the most appropriate method based on specific laboratory capabilities and analytical requirements.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization step required to increase volatility.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Analysis Time ~15-30 minutes per sample.~20-40 minutes per sample (including derivatization).~10-20 minutes per sample.
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Sensitivity (LOD) ng levelpg to ng levelµg level
Selectivity High, tunable with different columns and mobile phases.Very high, especially with mass spectrometry detection.High, depends on spectral resolution.
Reference Standard Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.Does not require a reference standard of the analyte; uses a certified internal standard.[1]
Strengths Robust, versatile, and widely available.[2][3]High resolution and sensitivity.[3]Absolute quantification without a specific reference standard, non-destructive.[4][5]
Limitations May not be suitable for highly volatile impurities.The derivatization process can introduce errors. Not suitable for thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to get a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      15 20 80
      20 20 80
      22 60 40

      | 30 | 60 | 40 |

  • Data Analysis:

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.

Gas Chromatography (GC) with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC analysis.[6][7] This protocol employs silylation to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL (split mode, e.g., 20:1)

  • Data Analysis:

    • Calculate the purity by area normalization of the resulting chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that relies on the use of a certified internal standard.[1][8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Maleic acid (certified internal standard)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same NMR tube.

    • Record the exact weights of both the sample and the internal standard.

    • Add approximately 0.75 mL of CDCl₃ to the NMR tube and dissolve the contents completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, typically 5 times the longest T1).

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., a specific aromatic proton).

    • Integrate the signal of the internal standard (for maleic acid, the two olefinic protons appear as a singlet).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Visualizations

Workflow for Purity Determination

cluster_0 Purity Determination Workflow Sample Receipt Sample Receipt Method Selection Method Selection Sample Receipt->Method Selection Analyte Info Sample Preparation Sample Preparation Method Selection->Sample Preparation Chosen Method Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Prepared Sample Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data Purity Report Purity Report Data Analysis->Purity Report Calculated Purity

Caption: General workflow for establishing the purity of a chemical standard.

Comparison of Analytical Methodologies

cluster_hplc HPLC cluster_gc GC cluster_qnmr qNMR Purity Analysis Purity Analysis node_hplc High-Performance Liquid Chromatography + Robust & Versatile + Direct Analysis - Requires Reference Standard Purity Analysis->node_hplc node_gc Gas Chromatography + High Resolution + High Sensitivity - Requires Derivatization Purity Analysis->node_gc node_qnmr Quantitative NMR + Absolute Quantification + Non-destructive - Lower Sensitivity Purity Analysis->node_qnmr

Caption: Key characteristics of HPLC, GC, and qNMR for purity analysis.

Hypothetical Signaling Pathway Involvement

Given the structural features of this compound, it could potentially interact with pathways regulated by nuclear receptors or enzymes involved in lipid metabolism due to its carboxylic acid and lipophilic chlorophenyl moieties.

Compound Compound Nuclear Receptor (e.g., PPAR) Nuclear Receptor (e.g., PPAR) Compound->Nuclear Receptor (e.g., PPAR) Agonist/Antagonist Metabolic Enzyme (e.g., FAAH) Metabolic Enzyme (e.g., FAAH) Compound->Metabolic Enzyme (e.g., FAAH) Inhibitor Gene Expression Gene Expression Nuclear Receptor (e.g., PPAR)->Gene Expression Lipid Metabolism Lipid Metabolism Metabolic Enzyme (e.g., FAAH)->Lipid Metabolism Cellular Response Cellular Response Gene Expression->Cellular Response Lipid Metabolism->Cellular Response

Caption: Hypothetical interaction of the compound with cellular pathways.

References

A Guide to Inter-Laboratory Comparison of 2-(4-Chlorophenyl)-3-methylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a significant chemical transformation product.[1][2] The objective of such a study is to assess and compare the proficiency of different laboratories and analytical techniques in quantifying this compound.[3][4][5][6][7][8][9] By presenting hypothetical, yet realistic, experimental data and detailed protocols, this guide serves as a valuable resource for establishing robust analytical practices and ensuring data reliability across the scientific community.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative results from a hypothetical inter-laboratory study involving ten laboratories. The study was designed to evaluate the performance of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Key performance indicators such as accuracy (expressed as percentage recovery), precision (represented by the percentage relative standard deviation, %RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ) were assessed.

LaboratoryAnalytical MethodAccuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Lab 1HPLC-UV98.52.10.51.5
Lab 2HPLC-UV97.92.50.61.8
Lab 3GC-MS101.21.50.10.3
Lab 4GC-MS99.81.80.20.6
Lab 5LC-MS/MS100.50.80.010.03
Lab 6LC-MS/MS100.90.90.010.04
Lab 7HPLC-UV95.23.50.82.4
Lab 8GC-MS102.12.00.150.45
Lab 9LC-MS/MS99.51.10.020.06
Lab 10HPLC-UV98.82.30.551.65

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: A Detailed Methodology

A detailed protocol for the analysis of this compound using HPLC-UV is provided below. This protocol is a representative example of the methodologies employed in the inter-laboratory comparison.

1. Scope This method outlines the procedure for the quantitative determination of this compound in a given sample matrix using HPLC-UV.

2. Materials and Reagents

  • Reference standard of this compound (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid), HPLC grade[10]

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

3. Instrumentation

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. HPLC Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 225 nm

7. Calibration and Analysis

  • Inject the working standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

8. Quality Control

  • A blank (mobile phase) and a quality control (QC) sample of a known concentration should be run with each batch of samples to ensure the accuracy and precision of the analysis.

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a simplified representation of an analytical workflow.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Validate Test Material B->C D Establish Protocol and Timeline C->D E Distribute Test Materials and Protocol D->E F Laboratories Perform Analysis E->F G Laboratories Submit Results F->G H Statistical Analysis of Data (e.g., Z-scores) G->H I Performance Evaluation H->I J Prepare and Distribute Final Report I->J J->A Feedback for future studies

Caption: Workflow of an Inter-Laboratory Comparison Study.

Analytical_Workflow node_sample Sample Receipt - Sample ID - Matrix node_prep Sample Preparation - Weighing - Dissolution - Dilution - Filtration node_sample->node_prep node_analysis Instrumental Analysis - HPLC/GC/LC-MS - Method Parameters node_prep->node_analysis node_data Data Processing - Peak Integration - Calibration Curve node_analysis->node_data node_report Result Reporting - Concentration - QC Data node_data->node_report

References

Comparative Analysis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid Analogs in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 2-(4-Chlorophenyl)-3-methylbutanoic acid, with a focus on their anti-inflammatory properties. Due to the limited availability of a systematic SAR study on a series of direct analogs, this guide centers on a well-characterized pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, and discusses its performance in the context of other relevant phenylpropanoic acid derivatives known to modulate inflammatory pathways, such as those involving Peroxisome Proliferator-Activated Receptors (PPARs).

Data Presentation

The anti-inflammatory activity of the lead compound, herein referred to as Compound 3f, was evaluated using a carrageenan-induced paw edema model in rats. The compound's effect on key inflammatory cytokines was also assessed.

Table 1: Anti-Inflammatory Activity of Compound 3f in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time (hours)Paw Edema Inhibition (%)
Single Dose
Compound 3f202Significant reduction
Diclofenac (Reference)252-
Repeated Dose (14 days)
Compound 3f101, 2, 3, 4, 5Significant inhibition (p < 0.001) at all time points
201, 2, 3, 4, 5Significant inhibition (p < 0.001) at all time points
401, 2, 3, 4, 5Significant inhibition (p < 0.001) at all time points
Diclofenac (Reference)251, 2, 3, 4, 5-

Note: Specific percentage of inhibition for single dose at 2h and for the reference drug were not explicitly quantified in the source material but noted as significant.

Table 2: Effect of Compound 3f on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Rats

Treatment GroupDose (mg/kg)CytokineEffect
Single Dose
Compound 3f40TNF-αNo significant change
IL-10No significant change
TGF-β1Significant increase (p = 0.002)
Repeated Dose (14 days)
Compound 3f40TNF-αSignificant decrease (p = 0.032)[1][2]
IL-10No significant change
TGF-β1Significant increase (p = 0.045)[1][2]
Structure-Activity Relationship Insights

While a direct SAR for a series of this compound analogs is not available in the reviewed literature, the potent anti-inflammatory activity of Compound 3f, a complex pyrrole derivative, suggests that the 4-chlorophenyl moiety is compatible with significant anti-inflammatory effects. The propanoic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

Several studies on other substituted phenylpropanoic acid derivatives indicate their potential as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. PPARs are nuclear receptors that play a crucial role in the regulation of inflammation. The activation of PPARα and PPARγ, in particular, has been shown to exert anti-inflammatory effects. This suggests a potential mechanism of action for this compound analogs that warrants further investigation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[3][4][5]

  • Compound Administration: Test compounds (e.g., Compound 3f) and a reference drug (e.g., Diclofenac) are administered intraperitoneally at specified doses (e.g., 10, 20, 40 mg/kg) either as a single dose prior to carrageenan injection or daily for a period of 14 days for repeated dose studies.[1][2]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to a control group that receives only carrageenan.

Quantification of Serum Cytokines by ELISA

This method is used to measure the levels of pro- and anti-inflammatory cytokines in serum samples.

  • Induction of Systemic Inflammation: Systemic inflammation is induced in rats by an intraperitoneal injection of lipopolysaccharide (LPS).[1][2]

  • Sample Collection: Blood samples are collected from the animals at specified time points after LPS injection. Serum is separated by centrifugation.

  • ELISA Procedure (General Protocol for TNF-α and IL-6):

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).[7][8]

    • The plate is blocked to prevent non-specific binding.

    • Standard dilutions of the recombinant cytokine and the serum samples are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for the cytokine is added.[8]

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.[8]

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[8]

    • The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[7]

PPARγ Transactivation Assay

This is a cell-based assay to determine if a compound can activate the PPARγ receptor.

  • Cell Line: A suitable mammalian cell line, such as HEK293T, is used.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain of GAL4.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[9]

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.[10]

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the test compound has bound to and activated the PPARγ-LBD.[9][10]

  • Data Analysis: The results are typically expressed as the fold activation relative to the vehicle control.

Visualizations

Experimental_Workflow_Paw_Edema cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Wistar Rats Acclimatization Dosing Administer Compound / Vehicle (i.p.) Animal_Acclimatization->Dosing Compound_Prep Prepare Test Compound & Vehicle Compound_Prep->Dosing Carrageenan_Prep Prepare 1% Carrageenan Induction Inject Carrageenan (sub-plantar) Carrageenan_Prep->Induction Baseline_Measure Measure Baseline Paw Volume Dosing->Baseline_Measure Baseline_Measure->Induction Time_Points Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Time_Points Calculate_Edema Calculate Paw Edema Volume Time_Points->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Stat_Analysis Statistical Analysis Calculate_Inhibition->Stat_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

ELISA_Workflow Start Start: Serum Sample & Standards Plate_Coating Coat 96-well Plate with Capture Antibody Start->Plate_Coating Blocking Block Plate with BSA or other blocking agent Plate_Coating->Blocking Add_Samples Add Standards & Samples Blocking->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Enzyme Add Streptavidin-HRP Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate in Dark Add_Substrate->Incubate4 Add_Stop_Solution Add Stop Solution Incubate4->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate Data_Analysis Calculate Cytokine Concentration Read_Plate->Data_Analysis

Caption: General Workflow for Cytokine ELISA.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand 2-(4-Chlorophenyl)-3- methylbutanoic acid analog PPAR PPARγ Ligand->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Target_Genes Target Genes (e.g., anti-inflammatory) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Translation Inflammation Inflammation Protein->Inflammation Inhibition

References

Comparative Analysis of Synthesis Routes for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy Selection

The production of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a key intermediate in the synthesis of various pharmaceuticals, can be approached through several synthetic routes. The selection of an optimal pathway is critical for achieving high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of three prominent synthesis methodologies: Direct Alkylation of 4-Chlorophenylacetic Acid, Malonic Ester Synthesis, and a Grignard Reagent-based approach.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Direct AlkylationRoute 2: Malonic Ester SynthesisRoute 3: Grignard Synthesis
Starting Materials 4-Chlorophenylacetic acid, 2-ChloropropaneDiethyl malonate, 4-Chlorobenzyl bromide, Isopropyl bromide4-Chlorobenzyl bromide, Magnesium, Diethyl 2-isopropylmalonate
Key Reagents Strong base (e.g., Potassium Hydroxide)Sodium ethoxide, Strong base (e.g., NaOH/KOH)Magnesium, Diethyl 2-isopropylmalonate
Number of Steps 132
Reported Yield ~91%Good to Excellent (estimated)Good to Excellent (estimated)
Purity Good (requires purification)Potentially high (purification at intermediate stages)Good (requires purification)
Reaction Time ~1 hourMultiple hoursSeveral hours
Scalability Potentially scalableScalableScalable, but requires stringent anhydrous conditions
Cost-Effectiveness Potentially high (fewer steps and common reagents)Moderate (more steps and reagents)Moderate (Grignard reagents can be costly and require specific conditions)

Route 1: Direct Alkylation of 4-Chlorophenylacetic Acid

This method represents the most direct approach to the target molecule, involving the alkylation of the alpha-carbon of 4-chlorophenylacetic acid with an isopropyl group.

Experimental Protocol:

To a dispersion of finely powdered potassium hydroxide (0.33 mol) in xylene, a solution of 4-chlorophenylacetic acid (0.22 mol) and 2-chloropropane (0.22 mol) in xylene is added dropwise. The reaction mixture is then heated to 70-80°C and stirred for approximately 50 minutes. After completion, the mixture is poured into water, and the organic layer is separated. The solvent is removed by distillation, and the final product is purified by reduced pressure distillation. A reported yield for a similar process is approximately 91%.[1]

G 4-Chlorophenylacetic acid 4-Chlorophenylacetic acid Reaction Reaction 4-Chlorophenylacetic acid->Reaction 2-Chloropropane 2-Chloropropane 2-Chloropropane->Reaction Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Reaction Xylene Xylene Xylene->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Fig. 1: Workflow for Direct Alkylation.

Route 2: Malonic Ester Synthesis

A classic and versatile method for the synthesis of substituted carboxylic acids, the malonic ester synthesis offers a multi-step but reliable route to the target compound.

Experimental Protocol:
  • Alkylation of Diethyl Malonate: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. Diethyl malonate is then added to form the sodium salt. 4-Chlorobenzyl bromide is added, and the mixture is refluxed to yield diethyl (4-chlorobenzyl)malonate.

  • Second Alkylation: The resulting substituted malonate is again treated with sodium ethoxide, followed by the addition of 2-bromopropane and refluxing to introduce the isopropyl group, yielding diethyl (4-chlorobenzyl)(isopropyl)malonate.

  • Hydrolysis and Decarboxylation: The dialkylated ester is then hydrolyzed with a strong base (e.g., aqueous NaOH or KOH), followed by acidification and heating. This sequence cleaves the ester groups and promotes decarboxylation to yield the final product, this compound.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl malonate Diethyl malonate Reaction_1 Reaction_1 Diethyl malonate->Reaction_1 Sodium ethoxide_1 Sodium ethoxide_1 Sodium ethoxide_1->Reaction_1 4-Chlorobenzyl bromide 4-Chlorobenzyl bromide 4-Chlorobenzyl bromide->Reaction_1 Diethyl (4-chlorobenzyl)malonate Diethyl (4-chlorobenzyl)malonate Reaction_1->Diethyl (4-chlorobenzyl)malonate Reaction_2 Reaction_2 Diethyl (4-chlorobenzyl)malonate->Reaction_2 Sodium ethoxide_2 Sodium ethoxide_2 Sodium ethoxide_2->Reaction_2 2-Bromopropane 2-Bromopropane 2-Bromopropane->Reaction_2 Diethyl (4-chlorobenzyl)(isopropyl)malonate Diethyl (4-chlorobenzyl)(isopropyl)malonate Reaction_2->Diethyl (4-chlorobenzyl)(isopropyl)malonate Reaction_3 Reaction_3 Diethyl (4-chlorobenzyl)(isopropyl)malonate->Reaction_3 Base/Acid/Heat Base/Acid/Heat Base/Acid/Heat->Reaction_3 This compound This compound Reaction_3->this compound G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Workup 4-Chlorobenzyl bromide 4-Chlorobenzyl bromide Reaction_1 Reaction_1 4-Chlorobenzyl bromide->Reaction_1 Magnesium Magnesium Magnesium->Reaction_1 Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction_1 4-Chlorobenzylmagnesium bromide 4-Chlorobenzylmagnesium bromide Reaction_1->4-Chlorobenzylmagnesium bromide Reaction_2 Reaction_2 4-Chlorobenzylmagnesium bromide->Reaction_2 Diethyl 2-isopropylmalonate Diethyl 2-isopropylmalonate Diethyl 2-isopropylmalonate->Reaction_2 Acidic Workup & Decarboxylation Acidic Workup & Decarboxylation Reaction_2->Acidic Workup & Decarboxylation This compound This compound Acidic Workup & Decarboxylation->this compound

References

Validating the Mechanism of Action of 2-(4-Chlorophenyl)-3-methylbutanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a metabolite of the pyrethroid insecticide esfenvalerate, and its alternatives. The focus is on elucidating its mechanism of action through established experimental protocols and comparative data.

Introduction to this compound

This compound, also known as CPIA (Chlorophenyl Isovaleric Acid), is a primary metabolite of the synthetic pyrethroid insecticide esfenvalerate.[1][2] Pyrethroids are a major class of insecticides known for their neurotoxic effects on a wide range of pests.[3][4][5][6] Understanding the mechanism of action of CPIA is crucial for assessing the overall toxicological profile and environmental impact of its parent compound.

Inferred Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action of esfenvalerate, and by extension its metabolite CPIA, is the disruption of voltage-gated sodium channels in the nervous system of insects.[1][3][5] These channels are essential for the propagation of nerve impulses. By binding to the sodium channels, pyrethroids modify their gating kinetics, leading to a prolonged open state. This results in continuous nerve excitation, leading to paralysis and eventual death of the insect.[3][4]

While direct experimental data on the specific binding and efficacy of CPIA on sodium channels is limited in the public domain, its structural similarity to the active parent compound strongly suggests a similar mode of action. Validation of this inferred mechanism requires specific experimental approaches.

Comparative Analysis with Alternative Compounds

For a comprehensive understanding, the activity of this compound (as part of the toxicity profile of esfenvalerate) is compared with another widely used pyrethroid insecticide, bifenthrin. Both share the same primary molecular target but exhibit different properties.

FeatureEsfenvalerate (Parent of CPIA)Bifenthrin
Chemical Class Synthetic PyrethroidSynthetic Pyrethroid
Primary Mechanism of Action Modulator of voltage-gated sodium channelsModulator of voltage-gated sodium channels
Target Pests Broad-spectrum (e.g., caterpillars, beetles, aphids)Broad-spectrum (e.g., ants, termites, spiders)
Residual Activity Shorter (days to a week)Longer-lasting (weeks to months)
Toxicity to Humans ModerateLow
Metabolites Includes this compound (CPIA)Various metabolites

Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach is necessary to validate the mechanism of action of a small molecule like this compound. This involves a combination of biochemical, and cell-based assays.

Biochemical Assays: Target Engagement

Objective: To determine the direct interaction between the compound and its putative target, the voltage-gated sodium channel.

Ligand Binding Assays:

  • Principle: These assays measure the direct binding of a compound to its receptor.[7][8][9][10][11] A radiolabeled or fluorescently labeled ligand with known affinity for the sodium channel is used. The ability of the test compound (CPIA) to displace the labeled ligand is measured, allowing for the determination of its binding affinity (Ki).

  • Protocol Outline:

    • Prepare membrane fractions from cells expressing the target sodium channel subtype.

    • Incubate the membrane preparation with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound ligand.

    • Quantify the amount of bound labeled ligand.

    • Calculate the IC50 (concentration of test compound that displaces 50% of the labeled ligand) and subsequently the Ki value.

Cell-Based Assays: Cellular Effects and Pathway Analysis

Objective: To assess the functional consequences of compound binding on cellular activity.

Patch-Clamp Electrophysiology:

  • Principle: This technique directly measures the activity of ion channels in the cell membrane. It provides detailed information on how a compound alters the opening, closing, and inactivation of sodium channels.

  • Protocol Outline:

    • Culture cells expressing the target sodium channels (e.g., neurons or transfected cell lines).

    • Use a micropipette to form a high-resistance seal with the cell membrane (gigaseal).

    • Apply voltage protocols to elicit sodium currents.

    • Perfuse the cells with varying concentrations of the test compound.

    • Record the changes in sodium current kinetics (e.g., prolonged opening, delayed inactivation).

Cell Viability and Cytotoxicity Assays:

  • Principle: To determine the concentration at which the compound induces cell death, which is the ultimate consequence of its neurotoxic action. Assays like MTT or LDH release can be used.

  • Protocol Outline:

    • Plate neuronal or sodium channel-expressing cells in a multi-well format.

    • Treat the cells with a range of concentrations of the test compound.

    • After a defined incubation period, add the assay reagent (e.g., MTT).

    • Measure the signal (e.g., absorbance or fluorescence) which correlates with the number of viable cells.

    • Calculate the CC50 (cytotoxic concentration 50).

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Pyrethroid Action

Pyrethroid_Mechanism_of_Action Pyrethroid (e.g., Esfenvalerate) Pyrethroid (e.g., Esfenvalerate) Voltage-Gated Sodium Channel Voltage-Gated Sodium Channel Pyrethroid (e.g., Esfenvalerate)->Voltage-Gated Sodium Channel Binds to Prolonged Channel Opening Prolonged Channel Opening Voltage-Gated Sodium Channel->Prolonged Channel Opening Induces Continuous Na+ Influx Continuous Na+ Influx Prolonged Channel Opening->Continuous Na+ Influx Persistent Membrane Depolarization Persistent Membrane Depolarization Continuous Na+ Influx->Persistent Membrane Depolarization Repetitive Neuronal Firing Repetitive Neuronal Firing Persistent Membrane Depolarization->Repetitive Neuronal Firing Paralysis & Death Paralysis & Death Repetitive Neuronal Firing->Paralysis & Death

Caption: Inferred signaling pathway of this compound.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Mechanism Validation Ligand Binding Assay Ligand Binding Assay Target Engagement Confirmed Target Engagement Confirmed Ligand Binding Assay->Target Engagement Confirmed Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Cellular Effect Quantified Cellular Effect Quantified Patch-Clamp Electrophysiology->Cellular Effect Quantified Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Cellular Effect Quantified Validated Mechanism of Action Validated Mechanism of Action Target Engagement Confirmed->Validated Mechanism of Action Cellular Effect Quantified->Validated Mechanism of Action Hypothesized Target (Sodium Channel) Hypothesized Target (Sodium Channel) Hypothesized Target (Sodium Channel)->Ligand Binding Assay Hypothesized Target (Sodium Channel)->Patch-Clamp Electrophysiology

Caption: Workflow for validating the mechanism of action.

Logical Relationship of Compound and Effect

Logical_Relationship Compound Compound Target Protein (Sodium Channel) Target Protein (Sodium Channel) Compound->Target Protein (Sodium Channel) Binds to Altered Protein Function Altered Protein Function Target Protein (Sodium Channel)->Altered Protein Function Leads to Cellular Phenotype (Neurotoxicity) Cellular Phenotype (Neurotoxicity) Altered Protein Function->Cellular Phenotype (Neurotoxicity) Results in

Caption: Logical flow from compound binding to cellular effect.

Conclusion

The mechanism of action of this compound is strongly inferred to be the modulation of voltage-gated sodium channels, consistent with its parent compound, esfenvalerate. A comprehensive validation of this mechanism requires a combination of biochemical and cell-based assays to confirm target engagement and quantify the resulting cellular effects. Comparative analysis with other pyrethroids like bifenthrin provides valuable context regarding its potency and residual activity. The experimental framework outlined in this guide provides a robust strategy for the definitive validation of the mechanism of action for this and other similar small molecules.

References

Specificity Unveiled: 2-(4-Chlorophenyl)-3-methylbutanoic Acid Shows No Inhibition of Gap Junctional Intercellular Communication in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pyrethroid insecticide fenvalerate and its primary metabolite, 2-(4-Chlorophenyl)-3-methylbutanoic acid, reveals a stark difference in their effects on a crucial cellular communication pathway. While fenvalerate is a known inhibitor of gap junctional intercellular communication (GJIC), its metabolite, this compound (also known as CPIA), demonstrates no such inhibitory activity, even at cytotoxic concentrations. This guide provides a detailed comparison of their activities, alongside other known gap junction modulators, and outlines the experimental protocols used to assess this specificity.

This guide is intended for researchers, scientists, and drug development professionals interested in the off-target effects of pesticides and their metabolites, as well as those studying the modulation of gap junctional intercellular communication.

Comparative Analysis of GJIC Inhibition

The specificity of this compound was assessed in comparison to its parent compound, fenvalerate, and other well-characterized inhibitors of gap junctional intercellular communication (GJIC). The following table summarizes the inhibitory activity of these compounds on GJIC, primarily determined by the scrape-loading dye transfer assay.

CompoundTarget/ActionCell LineAssay MethodIC50 / Effect
This compound (CPIA) Gap Junctional Intercellular Communication Balb/c 3T3 Dye-Transfer Assay No inhibition observed even at cytotoxic concentrations.[1]
FenvalerateGap Junctional Intercellular CommunicationBalb/c 3T3Dye-Transfer AssayInhibition observed at non-cytotoxic concentrations.[1]
Meclofenamic AcidGap Junctions (Connexin 43)HeLa (Cx43)Parachute Assay~50 µM[2]
CarbenoxoloneGap Junctions (Connexin 43)BAECScrape-Load Dye Transfer AssayDose-dependent inhibition observed.[3]
HeptanolGap Junctions (General)Cardiac MyocytesMicroinjection Dye TransferReversible inhibition at 2.0 and 2.5 mmol/liter.[2]
OctanolGap Junctions (General)SVZ-derived neurospheresDye Transfer AssayEffective inhibition at 0.5 mM.

Experimental Protocols

Scrape-Loading Dye Transfer (SL/DT) Assay

The scrape-loading dye transfer (SL/DT) assay is a widely used method to assess gap junctional intercellular communication.[4][5][6] It is based on the principle that cells with functional gap junctions can transfer a low molecular weight fluorescent dye to their neighbors.

Materials:

  • Cultured cells (e.g., Balb/c 3T3 mouse embryonic fibroblasts) grown to confluence in multi-well plates.

  • Phosphate-buffered saline (PBS) with and without Ca²⁺ and Mg²⁺.

  • Lucifer Yellow CH, lithium salt (fluorescent dye).

  • Test compounds (this compound, fenvalerate, etc.) dissolved in a suitable vehicle (e.g., DMSO).

  • Surgical scalpel or needle.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow until they form a confluent monolayer.

  • Treatment: Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined period (e.g., 24 hours).

  • Washing: Wash the cell monolayers twice with PBS containing Ca²⁺ and Mg²⁺.

  • Dye Loading: Add a solution of Lucifer Yellow (e.g., 0.05% w/v) in PBS without Ca²⁺ and Mg²⁺ to the cell monolayer.

  • Scraping: Immediately make several scrapes across the cell monolayer with a surgical scalpel or needle.

  • Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) at room temperature to allow the dye to be taken up by the cells along the scrape and transferred to adjacent cells.

  • Washing: Wash the cells three times with PBS containing Ca²⁺ and Mg²⁺ to remove the extracellular dye.

  • Fixation (Optional): Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) for later analysis.

  • Visualization and Quantification: Visualize the cells under a fluorescence microscope. The extent of dye transfer is quantified by counting the number of fluorescent cells migrating away from the scrape line or by measuring the area of dye spread.[7] A significant reduction in the number of fluorescent cells or the area of dye spread in treated cells compared to the vehicle control indicates inhibition of GJIC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of gap junctional intercellular communication and the experimental workflow for assessing the specificity of this compound.

GJIC_Pathway cluster_cell1 Cell 1 cluster_cell2 Cell 2 Connexin1 Connexin Subunits Hemichannel1 Hemichannel (Connexon) Connexin1->Hemichannel1 GapJunction Gap Junction Channel Hemichannel1->GapJunction SignalingMolecules1 Signaling Molecules (e.g., cAMP, Ca2+) SignalingMolecules1->GapJunction Transfer Connexin2 Connexin Subunits Hemichannel2 Hemichannel (Connexon) Connexin2->Hemichannel2 Hemichannel2->GapJunction SignalingMolecules2 Signaling Molecules GapJunction->SignalingMolecules2 Fenvalerate Fenvalerate Fenvalerate->GapJunction Inhibits Metabolite 2-(4-Chlorophenyl)-3- methylbutanoic acid Metabolite->GapJunction No Effect

Caption: General mechanism of gap junctional intercellular communication and points of modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Scrape-Loading Dye Transfer Assay cluster_analysis Analysis CellCulture Culture confluent monolayer of Balb/c 3T3 cells Treatment Treat cells with compounds (24 hours) CellCulture->Treatment CompoundPrep Prepare solutions of: - this compound - Fenvalerate (Positive Control) - Vehicle (Negative Control) CompoundPrep->Treatment ScrapeLoad Wash and scrape-load cells with Lucifer Yellow Treatment->ScrapeLoad IncubateWash Incubate (5 min) and wash to remove excess dye ScrapeLoad->IncubateWash Microscopy Visualize dye transfer using fluorescence microscopy IncubateWash->Microscopy Quantify Quantify the area of dye spread or number of fluorescent cells Microscopy->Quantify Compare Compare results between treated and control groups Quantify->Compare

Caption: Experimental workflow for assessing GJIC inhibition.

Conclusion

The presented data clearly demonstrates that this compound, a major metabolite of the insecticide fenvalerate, does not share its parent compound's inhibitory effect on gap junctional intercellular communication. This highlights the importance of evaluating the biological activities of not only the parent compounds but also their metabolites to accurately assess their potential off-target effects and overall safety profiles. The lack of GJIC inhibition by this compound suggests a higher degree of specificity compared to fenvalerate in this particular biological assay. This information is critical for toxicological assessments and for understanding the structure-activity relationships of pyrethroid insecticides and their breakdown products.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenyl)-3-methylbutanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations, particularly in research and drug development. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4-Chlorophenyl)-3-methylbutanoic acid, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as an irritant to the skin, eyes, and respiratory system.

Table 1: Hazard Profile of this compound [1]

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Respiratory IrritationH335: May cause respiratory irritation.

Due to these hazards, this compound and its containers must be treated as hazardous waste. Under no circumstances should it be discharged into the sanitary sewer system or disposed of as general solid waste.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[1][3]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.[1]

  • Containment: For solid spills, carefully sweep up the material. For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Place the contained material into a suitable, clearly labeled, and sealable hazardous waste container.[1][3]

  • Decontamination: Clean the spill area thoroughly. The specific cleaning agent should be chosen based on the nature of the spill and the surface, but a common practice is to use a suitable solvent followed by soap and water.

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1] In-lab treatment, such as neutralization for sewer disposal, is not recommended for halogenated organic compounds.[2]

  • Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions. This compound is a halogenated organic acid and must be collected separately from non-halogenated organic waste, bases, and other incompatible chemical waste streams.[4]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid waste in a dedicated, compatible, and properly labeled hazardous waste container with a secure lid.[2][3]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for satellite accumulation areas.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Empty Container Disposal

Empty containers that previously held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.[5] If decontamination is feasible and permitted by your institution, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] Once decontaminated, deface the original labels and dispose of the container according to your institution's procedures for non-hazardous laboratory waste.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_waste_type cluster_collection cluster_storage start Identify Waste: This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled hazardous solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled hazardous liquid waste container. waste_type->liquid_waste Liquid storage Store in designated satellite accumulation area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or licensed waste contractor. storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-(4-Chlorophenyl)-3-methylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 63640-09-5[1]

  • Synonyms: (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid[1]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of skin, eye, and respiratory irritation. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any signs of degradation or puncture before use.
Eyes/Face Safety glasses with side shields or chemical splash gogglesIn situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
Body Laboratory coatA flame-retardant lab coat provides a barrier against incidental contact and spills.[4]
Respiratory Dust mask (N95) or respiratorUse a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges, especially when handling the powder outside of a fume hood or when generating dust.[5]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[4]

Experimental Protocols: Handling and Disposal

Handling Protocol
  • Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][3]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Dispensing: When weighing or transferring the solid, minimize the generation of dust.[6] Use a spatula and handle the container with care.

  • Solution Preparation: When dissolving the solid, slowly add the acid to the solvent to avoid splashing.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Spill Response Protocol
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.[6]

  • Cleanup: Carefully sweep or vacuum the spilled material into a suitable, labeled waste container.[6] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Disposal Protocol
  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Containerization: Place waste in a clearly labeled, sealed, and compatible container.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[6]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F J Spill Response E->J If Spill Occurs K First Aid E->K If Exposure Occurs G Segregate and Label Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 2
2-(4-Chlorophenyl)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.